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  • Product: 3-(5-Nitro-2-furyl)acrylic acid
  • CAS: 15341-58-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 5-Nitro-2-furanacrylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 5-nitro-2-furanacrylic acid pharmacophore is the structural foundation for a broad class of nitrofuran antibiotics, including nitrofurantoin (NFT), furazolidone (FZL), and nifuroxazide. While these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitro-2-furanacrylic acid pharmacophore is the structural foundation for a broad class of nitrofuran antibiotics, including nitrofurantoin (NFT), furazolidone (FZL), and nifuroxazide. While these compounds exhibit potent broad-spectrum antibacterial and antiprotozoal activity, their formulation and processing are heavily dictated by their complex thermodynamic profiles. This whitepaper provides an in-depth analysis of the thermodynamic stability, sublimation kinetics, and solid-state degradation mechanisms of 5-nitro-2-furanacrylic acid derivatives. By examining crystal lattice energies, thermal decomposition pathways, and solid-state engineering (cocrystallization), this guide equips drug development professionals with the mechanistic insights required to optimize API stability and bioavailability.

Structural Thermodynamics & Crystal Lattice Energy

The thermodynamic stability of nitrofuran derivatives is fundamentally driven by the strong electron-withdrawing nature of the 5-nitro group. This functional group enhances electrostatic interactions and facilitates complex hydrogen-bond topologies (N/O–H···N/O) within the crystal lattice[1][2].

Anhydrate vs. Hydrate Stability

In solid-state pharmaceutical development, the stability of an API's hydrate form dictates its processing conditions. For example, nitrofurantoin monohydrate exhibits a remarkably high lattice energy of approximately 97 kJ·mol⁻¹[2].

  • Causality of Stability: This lattice energy is significantly higher than that of ice I (~59 kJ·mol⁻¹). The presence of multiple hydrogen bond donor and acceptor sites with close Molecular Electrostatic Potential (MEP) values results in a highly stable supramolecular heterosynthon[3].

  • Thermal Consequence: Because of this high lattice energy, the dehydration temperature of the monohydrate exceeds the boiling point of pure water, requiring substantial free energy to remove the water molecules from the crystal lattice before the anhydrous β-polymorph can recrystallize[2].

Sublimation Thermodynamics

Sublimation studies using the transpiration method reveal that the sublimation enthalpy and Gibbs free energy of NFT are higher than those of related derivatives like FZL. However, the gain in crystal lattice energy is often leveled by an entropy increase during the phase transition[2].

Thermal Decomposition and Melt Degradation

A defining characteristic of 5-nitro-2-furanacrylic acid derivatives is their behavior at elevated temperatures. Unlike many APIs that undergo clean melting endotherms, nitrofurans typically experience melt degradation [2][4].

When analyzed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), these compounds remain highly stable up to their melting onset. However, the melting endotherm (e.g.,


 K or 268 °C for NFT) is immediately overlapped by a violent exothermic degradation event[2]. This overlap makes it thermodynamically impossible to calculate a pure enthalpy of fusion (

) for the parent compounds.

ThermalDegradation Start Nitrofuran Hydrate API (e.g., NFT Monohydrate) Heating Controlled Heating (10 °C/min, N2 Purge) Start->Heating Dehydration Dehydration Endotherm (T > 100 °C, High Lattice Energy) Heating->Dehydration Overcomes 97 kJ/mol Anhydrate Anhydrate Recrystallization (β-polymorph) Dehydration->Anhydrate Phase Transition Melting Melting Endotherm (T_onset ~ 268 °C) Anhydrate->Melting Continued Heating Degradation Melt Degradation (Exothermic Lattice Collapse) Melting->Degradation Overlapping Events (Simultaneous)

Caption: Logical progression of thermal events for nitrofuran hydrates during DSC/TGA analysis.

Solid-State Engineering: Modulating Stability via Cocrystallization

To overcome the poor aqueous solubility of 5-nitro-2-furanacrylic acid derivatives, researchers employ crystal engineering. By forming cocrystals with coformers like isoniazid (ISO), 1,10-phenanthroline (PHE), or 2,2′-bipyridyl (BIP), the thermodynamic stability and melting points are deliberately altered[4][5].

  • Melting Point Depression: Cocrystals generally exhibit lower melting points than the pure nitrofuran API. For instance, the NITRO-ISO cocrystal melts at ~161.0 °C, significantly lower than pure NFT (~272.9 °C)[4].

  • Thermodynamic Driving Force: The formation of these cocrystals is primarily driven by enthalpic forces, though entropic contributions play a role depending on the coformer's flexibility[3].

Quantitative Thermodynamic Data Summary
Compound / Solid FormPrimary Thermal EventTemp. Onset (°C)Lattice Energy / Stability Notes
Nitrofurantoin (Anhydrate) Melting + Exothermic Degradation~268.0High sublimation enthalpy[2]
Furazolidone Melting + Exothermic Degradation~247.0Lower Gibbs energy than NFT[2]
NFT Monohydrate Dehydration Endotherm>100.0~97 kJ·mol⁻¹ (Highly stable)[2]
NITRO-ISO Cocrystal Desolvation

Melting
~161.0Enhanced permeability/solubility[4][5]

Validated Experimental Methodologies

To accurately assess the thermodynamic stability and phase boundaries of nitrofuran derivatives, the following self-validating protocols must be utilized.

Protocol 1: Thermal Decomposition Analysis (DSC/TGA)

The causality behind using simultaneous DSC/TGA with a nitrogen purge is to prevent oxidative degradation from masking the true thermal lattice collapse, allowing for precise identification of the melt-degradation overlap.

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of the nitrofuran derivative using a microbalance (accuracy ±0.01 mg).

  • Encapsulation: Seal the sample in a standard aluminum crucible. Puncture a microscopic pinhole in the lid to allow for the release of evolved gases (e.g., water vapor during dehydration) without causing pan deformation.

  • Calibration: Calibrate the Differential Scanning Calorimeter using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards to ensure accuracy across the wide thermal range of nitrofurans[6].
  • Thermal Profiling: Heat the sample from 25 °C to 350 °C at a strictly controlled rate of 10 °C/min.

  • Atmospheric Control: Maintain a continuous dry Nitrogen (

    
    ) purge at 50 mL/min throughout the run.
    
  • Data Synthesis: Overlay the TGA weight-loss derivative curve (DTG) with the DSC heat flow curve. The exact onset of degradation is validated when the exothermic DSC peak perfectly aligns with the precipitous mass loss on the TGA curve[2][4].

Protocol 2: Thermodynamic Solubility and Phase Transformation

Kinetic dissolution methods are insufficient for nitrofuran cocrystals due to rapid solution-mediated phase transformations. The isothermal shake-flask method ensures the system reaches the thermodynamic eutectic point, validating true equilibrium solubility[3][6].

  • Media Preparation: Prepare standard buffer solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid).

  • Eutectic Suspension: Add a physical excess of both the pure nitrofuran API (e.g., 30 mg) and the cocrystal (e.g., 100 mg) into 2 mL of the buffer. This excess guarantees the saturation of both components.

  • Isothermal Incubation: Seal the vials and place them in an orbital shaker maintained at exactly 37.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Extract 1 mL of the suspension. Centrifuge at 10,000 rpm for 10 minutes to separate the solid residue from the supernatant.

  • Supernatant Analysis (HPLC): Dilute the supernatant and quantify the API and coformer concentrations via HPLC to determine the thermodynamic solubility limit.

  • Solid-State Verification (PXRD): Dry the solid residue at room temperature. Analyze via Powder X-Ray Diffraction (PXRD) to confirm whether the cocrystal remained stable or underwent a solution-mediated transformation back to the parent hydrate[3][6].

ExpWorkflow Prep Sample Preparation (Excess API + Cocrystal) Buffer Suspension in Buffer (pH 1.2 & 7.4) Prep->Buffer Incubation Isothermal Shaking (37 °C, 72 h) Buffer->Incubation Ensures Equilibrium Separation Centrifugation (Phase Separation) Incubation->Separation Analysis1 HPLC Analysis (Thermodynamic Solubility) Separation->Analysis1 Supernatant Analysis2 PXRD Analysis (Solid Phase Transformation) Separation->Analysis2 Solid Residue

Caption: Experimental workflow for determining thermodynamic solubility and phase stability of nitrofuran derivatives.

Conclusion

The thermodynamic stability of 5-nitro-2-furanacrylic acid derivatives is a delicate balance of high crystal lattice energies, complex hydrogen bonding, and susceptibility to exothermic melt degradation. Because these APIs decompose simultaneously with melting, traditional thermodynamic assessments of fusion are impossible, necessitating advanced sublimation and cocrystallization studies. By leveraging the self-validating thermal and solubility protocols outlined in this guide, pharmaceutical scientists can accurately map the solid-state landscape of nitrofuran derivatives, ultimately engineering more stable and bioavailable drug products.

References

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI - Pharmaceutics. Available at:[Link]

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Extending the Range of Nitrofurantoin Solid Forms: Effect of Molecular and Crystal Structure on Formation Thermodynamics and Physicochemical Properties. ACS Crystal Growth & Design / PermeGear. Available at:[Link]

  • Cocrystals of Nitrofurantoin: How Coformers Can Modify Its Solubility and Permeability Across Intestinal Cell Monolayers. ACS Crystal Growth & Design. Available at:[Link]

Sources

Exploratory

Biological Activity and Mutagenic Potential of 3-(5-Nitro-2-furyl)acrylic Acid: A Mechanistic and Methodological Guide

Introduction Nitrofuran derivatives have historically been utilized as potent antimicrobial agents, though their clinical application is often limited by significant genotoxicity[1]. Among these, 3-(5-nitro-2-furyl)acryl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrofuran derivatives have historically been utilized as potent antimicrobial agents, though their clinical application is often limited by significant genotoxicity[1]. Among these, 3-(5-nitro-2-furyl)acrylic acid—commonly referred to as 5-nitro-2-furylacrylic acid or 5-NFAA—serves as a critical reference compound in genetic toxicology. As a Senior Application Scientist, understanding the precise mechanisms by which 5-NFAA induces mutations is essential for designing robust screening assays, validating antimutagenic compounds, and developing safer nitro-containing therapeutics.

Chemical Structure and Structure-Activity Relationship (SAR)

The core pharmacophore of 5-NFAA consists of a furan ring substituted with a nitro group at the 5-position and an acrylic acid moiety at the 2-position. The mutagenicity of nitrofurans is fundamentally dependent on the alpha-positioning of the nitro group. If the nitro group is shifted to the beta position, mutagenic activity drops precipitously[2].

Crucially, the causality behind 5-NFAA's extreme potency lies in the inclusion of the vinyl group within the acrylic acid side chain. This structure extends the pi-electron conjugation of the furan ring, stabilizing the reactive intermediates formed during metabolic reduction. As a result, 5-NFAA is approximately one decadic order (10-fold) more mutagenic in the Ames test compared to simple nitrofurans like 5-nitrofuran or 5,2-dinitrofuran[2].

Mechanism of Action: Nitroreduction and Genotoxicity

The biological activity of 5-NFAA is prodrug-like; it requires enzymatic activation to exert its genotoxic effects. In bacterial test systems (such as Salmonella typhimurium and Escherichia coli), type I oxygen-insensitive nitroreductases catalyze the step-wise reduction of the nitro group[1].

The causality of mutagenesis follows this biochemical sequence:

  • Nitro to Nitroso: The -NO₂ group is reduced to a highly reactive nitroso (-NO) intermediate.

  • Nitroso to Hydroxylamine: Further enzymatic reduction yields an electrophilic hydroxylamine (-NHOH) derivative.

  • DNA Adduct Formation: These electrophilic intermediates covalently bind to nucleophilic centers of DNA (primarily guanine residues), forming bulky adducts.

This severe DNA damage heavily stalls replication forks, triggering the SOS repair response in E. coli[3]. The dependence on the recA repair system over the uvrA system highlights that the lesions necessitate error-prone recombination repair, ultimately leading to base-pair substitution and frameshift mutations[2]. In contrast, modern nitro-containing drugs like delamanid evade this pathway because they are not substrates for these specific bacterial nitroreductases, rendering them non-mutagenic[4].

Pathway NFAA 5-NFAA (Prodrug) Enzyme Bacterial Nitroreductase NFAA->Enzyme Binds Nitroso Nitroso Intermediate Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- Reduction DNA DNA Adducts (Guanine) Hydroxylamine->DNA Electrophilic Attack Mutation Mutagenesis (SOS Response) DNA->Mutation Replication Error

Fig 1. Enzymatic nitroreduction pathway of 5-NFAA leading to DNA adduct formation and mutagenesis.

Quantitative Mutagenic Potential

In standardized bacterial reverse mutation assays, 5-NFAA demonstrates potent, direct-acting mutagenicity. Because the tester bacteria possess endogenous nitroreductases, mammalian metabolic activation (S9 fraction) is not required to observe profound genotoxicity[1].

CompoundStructural FeatureMutagenic Activity (Revertants/nmol)Ames Test Result
Beta-nitrofuranNitro group at beta position~0.3Weak Positive
5-NitrofuranAlpha-nitro group5 - 15Positive
5-NFAA Alpha-nitro + Vinyl conjugation 50 - 150 Strong Positive
Delamanid4-nitroimidazole derivative0Negative

Data synthesized from comparative mutagenicity studies of nitrofuran derivatives[2][4].

Self-Validating Experimental Protocol: Ames Test for 5-NFAA

To ensure scientific integrity, testing the mutagenic potential of compounds using 5-NFAA as a reference requires a self-validating protocol. The causality behind using strains TA98 and TA100 is their specific sensitivity to frameshift and base-pair substitution mutations, respectively, which perfectly match the mutational profile of nitrofurans[5].

Workflow Start Culture S. typhimurium (TA98 / TA100) Exposure Add 5-NFAA (0.1 - 10 µg/plate) Start->Exposure Metabolism Optional: Add S9 Mix (Mammalian Activation) Exposure->Metabolism Plating Plate on Minimal Glucose Agar Metabolism->Plating Incubation Incubate 48h at 37°C Plating->Incubation Count Count Revertant Colonies Incubation->Count Validate Data Validation (vs. Vehicle Control) Count->Validate

Fig 2. Self-validating Ames test workflow for assessing the mutagenic potential of 5-NFAA.

Step-by-Step Methodology (Agar Incorporation Method):
  • Strain Preparation: Inoculate Salmonella typhimurium strains TA98 and TA100 in nutrient broth. Incubate overnight at 37°C until reaching late exponential phase (approx. 1-2 × 10⁹ CFU/mL). Rationale: Ensures a high density of metabolically active cells with optimal nitroreductase expression.

  • Compound Preparation: Dissolve 5-NFAA in sterile DMSO. Prepare serial dilutions to achieve final plate concentrations ranging from 0.1 to 10 µ g/plate .

  • Pre-incubation (Optional but recommended): Mix 0.1 mL of the bacterial culture, 0.1 mL of the 5-NFAA solution, and 0.5 mL of sodium phosphate buffer (or mammalian S9 mix if evaluating competitive mammalian metabolism). Incubate at 37°C for 20 minutes. Rationale: Allows direct interaction between the chemical and bacteria before plating.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Counting: Incubate plates inverted at 37°C for 48 hours. Count the number of revertant colonies.

  • Validation System: The assay is only valid if the vehicle control (DMSO) yields spontaneous revertants within historical ranges, and the positive control (5-NFAA) demonstrates a dose-dependent increase in revertants (at least 2-fold over background)[5].

Antimutagenicity and Mitigation Studies

Because 5-NFAA is a potent, direct-acting mutagen, it is frequently utilized as a positive control to evaluate the antimutagenic properties of novel compounds or natural extracts.

For instance, studies have demonstrated that disodium cromoglycate can eliminate the toxicity and mutagenicity of 5-NFAA in S. typhimurium assays[6]. The underlying causality is hypothesized to involve the modulation of calcium-dependent cellular responses, which preserves cellular balance and blocks the downstream effects of DNA damage[6].

Similarly, natural extracts are routinely screened against 5-NFAA-induced mutations. Extracts from Prunus mahaleb twigs and leaves have shown significant antimutagenic efficacy against base-pair substitutions and frameshifts induced by recognized mutagens, validating their DNA-protective capabilities[7].

Conclusion

3-(5-Nitro-2-furyl)acrylic acid remains a cornerstone compound in the field of genetic toxicology. Its potent mutagenicity is structurally driven by the alpha-nitro group and extended vinyl conjugation, which facilitate rapid bacterial nitroreduction into DNA-reactive electrophiles. By employing self-validating experimental designs like the standardized Ames test, researchers can leverage 5-NFAA not only to understand genotoxic mechanisms but also to screen for protective, antimutagenic agents in drug development.

References

  • [7] Title: Exploring the Utility of Prunus mahaleb Extracts as a Source of Natural Bioactive Compounds for Functional Applications. Source: ScienceOpen. URL:[Link]

  • [5] Title: Detection of the carcinogenic nitrofuran derivative VR-6 as a mutagen in the Salmonella/microsome test. Source: PubMed (Arch Toxicol). URL: [Link]

  • [2] Title: Mutagenic activities of simple nitrofuran derivatives. I. Comparison of related compounds in the phage inductest, chloroplast-bleaching and bacterial-repair and mutagenicity tests. Source: PubMed (Folia Microbiol). URL:[Link]

  • [6] Title: The blocking effect of disodium cromoglycate on carcinogenesis induced by benzo[a]pyrene. Source: Oxford Academic (Carcinogenesis). URL:[Link]

  • [1] Title: Nitrofurantoin - Pharmaceutical Drugs. Source: NCBI Bookshelf (IARC Monographs). URL:[Link]

  • [4] Title: Delamanid is not metabolized by Salmonella or human nitroreductases: A possible mechanism for the lack of mutagenicity. Source: PubMed (Regul Toxicol Pharmacol). URL:[Link]

  • [3] Title: Relationships Between Structure of 5-nitro-2-furylethylenes and Their SOS-function-inducing Activities in Escherichia Coli. Source: PubMed (Chem Biol Interact). URL: [Link]

Sources

Foundational

Electronic Absorption Spectra of Nitrofuran Acrylic Acid Derivatives: Mechanistic Insights, Experimental Protocols, and Photophysical Characterization

Executive Summary Nitrofuran derivatives are a well-established class of antimicrobial and anti-inflammatory agents. Recently, their potential has expanded into the realm of photochemotherapy, driven by their ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofuran derivatives are a well-established class of antimicrobial and anti-inflammatory agents. Recently, their potential has expanded into the realm of photochemotherapy, driven by their ability to induce targeted phototoxicity in transformed cells[1]. By functionalizing the 5-nitrofuran core with an acrylic acid moiety at the 2-position, researchers can significantly alter the molecule's photophysical properties. This in-depth technical guide explores the electronic absorption spectra of nitrofuran acrylic acid derivatives, detailing the mechanistic causality behind their spectral shifts, the theoretical frameworks used to model them, and the self-validating experimental protocols required for accurate photophysical characterization.

Mechanistic Grounding: Conjugation and Electronic Transitions

The electronic absorption spectrum of a molecule is dictated by its molecular orbital architecture. In nitrofuran acrylic acid derivatives, the absorption profile is dominated by strong


 transitions, with secondary contributions from 

transitions originating from the heteroatoms (oxygen and nitrogen)[2].
The Role of Extended Conjugation

The 5-nitro group acts as a powerful electron-withdrawing group (EWG). When an acrylic acid group is attached to the furan ring, it acts as an extended


-electron bridge.
  • Causality of the Bathochromic Shift: According to molecular orbital theory, extending the

    
    -conjugation length delocalizes the electron cloud, which inherently lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • Spectral Impact: While baseline nitrofuran drugs (e.g., nitrofurantoin) exhibit a primary one-photon absorption (1PA) maximum around 393 nm, extending the conjugation via ethenyl or acrylic linkages red-shifts (bathochromic shift) the absorption maximum further into the visible spectrum[1]. Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations confirm that this extended planarity increases the number of allowed electronic transitions and overall oscillator strength[3],[4].

Overcoming the "Therapeutic Window" Limitation via Two-Photon Absorption (2PA)

Despite the red-shift provided by the acrylic acid extension, the 1PA maximum still falls short of the biological "therapeutic window" (600–800 nm), where human tissue is highly transparent to light[1]. To utilize these compounds for deep-tissue photochemotherapy, researchers rely on Two-Photon Absorption (2PA) . By absorbing two lower-energy near-infrared (NIR) photons simultaneously, the molecule reaches the same excited state as it would via a single UV/Vis photon. Extended conjugation directly and dramatically enhances the 2PA cross-section[3].

G S0 S0 (Ground State) HOMO S1 S1 (Excited State) LUMO S0->S1 1PA (~390-420 nm) Linear Absorption Virtual Virtual State S0->Virtual Photon 1 Virtual->S1 Photon 2 2PA (~640-780 nm)

Caption: Jablonski diagram illustrating 1PA and 2PA electronic transitions in nitrofuran derivatives.

Quantitative Data Synthesis

The table below summarizes the comparative photophysical properties of standard nitrofurans versus extended conjugated systems (representative of acrylic acid/ethenyl derivatives). Notice how the extended conjugation length directly correlates with a massive increase in the 2PA cross-section (measured in Goeppert-Mayer, GM, where


)[5].
Compound ClassConjugation Profile1PA

(nm)
2PA Cross-Section (

)
Primary Transition
Nitrofurantoin Standard Nitrofuran~393 nm20 GM (at 780 nm)

Quinifuryl Extended (Ethenyl Linkage)~400–420 nm64 GM (at 640 nm)

Nitrofuran Acrylic Acid Extended (Acrylic Linkage)~405–425 nm>50 GM (Predicted)

,

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the photophysical characterization of nitrofuran acrylic acid derivatives must follow strict, self-validating workflows.

Workflow Prep Sample Preparation (Solvent selection, pH optimization) UVVis Linear UV-Vis Spectroscopy (Quartz Cuvette, 200-800 nm) Prep->UVVis ZScan Z-Scan Technique (Femtosecond Laser, 560-880 nm) Prep->ZScan BeerLambert Beer-Lambert Validation (Linearity Check, ε calculation) UVVis->BeerLambert Data Data Synthesis (TD-DFT Correlation & 2PA Cross-Section) BeerLambert->Data ZScan->Data

Caption: Step-by-step workflow for the photophysical characterization of nitrofuran derivatives.

Protocol A: Linear UV-Vis Absorption Spectroscopy

This protocol establishes the baseline 1PA profile and calculates the molar extinction coefficient (


).
  • Solvent Selection & Preparation: Dissolve the synthesized nitrofuran acrylic acid derivative in a spectroscopic-grade polar aprotic solvent (e.g., DMSO). Causality: Nitrofuran derivatives are highly sensitive to pH and solvent polarity; polar aprotic solvents stabilize the excited state dipole without introducing proton-exchange degradation[2].

  • Cuvette Selection: Transfer the solution to a 10 mm path-length quartz cuvette. Causality: Standard glass or plastic cuvettes absorb UV light below 340 nm. Quartz is mandatory to prevent artificial truncation of the high-energy absorption bands[2].

  • Spectral Scanning: Scan the sample from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer, utilizing pure solvent in the reference beam for baseline correction.

  • Beer-Lambert Validation (Self-Validation Step): Prepare a serial dilution ranging from

    
     M to 
    
    
    
    M. Plot Absorbance vs. Concentration at the
    
    
    . Causality: A perfectly linear plot confirms that the molecules are fully solvated and not forming aggregates (which would skew the absorption spectrum via
    
    
    -stacking interactions). Calculate
    
    
    from the slope.
Protocol B: Z-Scan Technique for 2PA Cross-Section

Because 1PA is insufficient for deep-tissue applications, the non-linear 2PA cross-section must be quantified using the Z-scan technique[1].

  • Laser Excitation Setup: Utilize a Ti:Sapphire laser pumping an Optical Parametric Amplifier (OPA) to generate 120 fs pulses tunable from 560 to 880 nm. Causality: Ultrashort (femtosecond) pulses are required to achieve the massive peak optical intensities necessary to trigger simultaneous two-photon absorption without transferring excessive thermal energy that could degrade the sample[1].

  • Beam Conditioning: Pass the beam through a spatial filter to ensure a perfect Gaussian distribution profile. Pulse energies should be maintained between 80 to 150 nJ[1].

  • Z-Axis Translation: Mount the sample cuvette on a motorized translation stage. Move the sample along the propagation axis (Z-axis) through the focal plane of a converging lens.

  • Signal Detection: Monitor the transmitted light using a silicon photodetector coupled to a lock-in amplifier. As the sample passes through the focal point (highest light intensity), a dip in transmittance will be recorded. The depth of this dip is mathematically fitted to extract the 2PA cross-section (

    
    )[1].
    

References

  • Experimental and theoretical study of two-photon absorption in nitrofuran derivatives: Promising compounds for photochemotherapy Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Synthesis and biological evaluation of substituted ethyl furo[2,3-b]chromone-2-carboxylates Source: ResearchGate (TD-DFT and Electronic Absorption Spectra) URL:[Link]

Sources

Exploratory

3-(5-Nitro-2-furyl)acrylic acid CAS number and molecular weight

An In-Depth Technical Guide to 3-(5-Nitro-2-furyl)acrylic Acid Executive Summary 3-(5-Nitro-2-furyl)acrylic acid, a nitrofuran derivative, is a versatile chemical intermediate with significant applications across pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(5-Nitro-2-furyl)acrylic Acid

Executive Summary

3-(5-Nitro-2-furyl)acrylic acid, a nitrofuran derivative, is a versatile chemical intermediate with significant applications across pharmaceutical development, agrochemical synthesis, and material science.[1] Its unique molecular structure, featuring a conjugated system, a carboxylic acid group, and an electron-withdrawing nitro group, imparts notable biological activity and chemical reactivity.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its core properties, synthesis, analytical characterization, applications, and critical safety considerations. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Compound Properties

The fundamental physicochemical properties of 3-(5-Nitro-2-furyl)acrylic acid are summarized below. These data are critical for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource(s)
CAS Number 6281-23-8[1][2][3]
Molecular Formula C₇H₅NO₅[1][4]
Molecular Weight 183.12 g/mol [1][3][4]
IUPAC Name (2E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid[5]
Synonyms β-(5-Nitro-2-furyl)acrylic acid, 5-Nitrofuran-2-acrylic acid
Appearance Light yellow to orange crystalline powder[1][4]
Melting Point 238-240 °C[1]
Purity Typically ≥97% (by HPLC)[1][2][4]
InChI Key LWOWNIPZHGWKNR-DUXPYHPUSA-N[5]
SMILES O=C(O)/C=C/c1ccc(o1)=O[5]

Synthesis and Mechanistic Considerations

The synthesis of 3-(5-nitro-2-furyl)acrylic acid is most commonly achieved via a Knoevenagel or Perkin-like condensation reaction. These methods are favored for their reliability and efficiency in forming the α,β-unsaturated carboxylic acid from an aldehyde precursor. The following protocol details a robust laboratory-scale synthesis adapted from established procedures for related furylacrylic acids.[6][7]

Principle of Synthesis: The Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (in this case, 5-nitro-2-furaldehyde) with an acid anhydride (acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid (sodium acetate). The reaction proceeds via an aldol-type condensation, followed by dehydration to yield the acrylic acid derivative. The use of an appropriate base is crucial for deprotonating the anhydride, forming a reactive enolate intermediate that attacks the aldehyde carbonyl.

Detailed Experimental Protocol

Materials:

  • 5-nitro-2-furaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitro-2-furaldehyde (1 mole equivalent), acetic anhydride (2.5 mole equivalents), and anhydrous potassium acetate (1.5 mole equivalents).

    • Causality: Acetic anhydride serves as both a reactant and the solvent. An excess ensures the reaction goes to completion. Potassium acetate is the base catalyst required to generate the carbanion from acetic anhydride.[6]

  • Heating: Heat the reaction mixture in an oil bath at 140-150°C for 4-5 hours with continuous stirring.

    • Causality: This elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent elimination (dehydration) step that forms the carbon-carbon double bond.

  • Hydrolysis: After cooling to room temperature, slowly add the reaction mixture to a beaker of cold water (approx. 10 volumes) while stirring vigorously. This step hydrolyzes the excess acetic anhydride to acetic acid and precipitates the crude product.

  • Acidification & Isolation: Add concentrated HCl dropwise to the aqueous mixture until the pH is approximately 2-3. This protonates the carboxylate salt, ensuring the precipitation of the free carboxylic acid.

    • Causality: The product is soluble as its carboxylate salt form in neutral or basic conditions. Acidification is essential for maximizing the yield of the insoluble acid.

  • Filtration and Washing: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and inorganic salts.

  • Purification (Recrystallization): Transfer the crude, dried product to a suitable flask. Recrystallize from a minimal amount of hot dilute ethanol. Allow the solution to cool slowly to form pure crystals, then cool further in an ice bath.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60-70°C to a constant weight.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: - 5-nitro-2-furaldehyde - Acetic Anhydride - Potassium Acetate B Heat Mixture (140-150°C, 4-5h) A->B Perkin Condensation C Cool & Hydrolyze (Add to cold water) B->C Quench Reaction D Acidify with HCl (pH 2-3) C->D Protonation E Filter & Wash (Crude Product) D->E Precipitation F Recrystallize (Dilute Ethanol) E->F Impurity Removal G Filter & Dry (Pure Product) F->G Isolation

Caption: Workflow for the synthesis of 3-(5-Nitro-2-furyl)acrylic acid.

Analytical Characterization

Confirming the identity and purity of synthesized 3-(5-nitro-2-furyl)acrylic acid is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

HPLC Protocol for Purity Determination

This protocol is based on general methods for analyzing acrylic acid derivatives and offers a robust starting point for method development.[8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm and DAD scan from 200-400 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-(5-nitro-2-furyl)acrylic acid reference standard at 1.0 mg/mL in a 1:1 mixture of acetonitrile and water. Create a series of dilutions for calibration (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standards and sample onto the HPLC system.

  • Data Processing: Determine the retention time of the main peak from the reference standard. Calculate the purity of the synthesized sample by the area percent method (Area of main peak / Total area of all peaks * 100).

  • Causality: Reverse-phase chromatography separates compounds based on polarity. The acidic mobile phase (0.1% phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[9]

Analytical Workflow Diagram

G A Prepare Standard & Sample (0.1 mg/mL in ACN/Water) B Configure HPLC System (C18, Acidic Mobile Phase) A->B C Inject Standard (Determine Retention Time) B->C D Inject Sample C->D E Integrate Peaks (DAD/UV Detector) D->E F Calculate Purity (Area % Method) E->F

Caption: HPLC workflow for purity analysis.

Applications in Research and Development

3-(5-Nitro-2-furyl)acrylic acid is not typically an end-product but rather a valuable building block due to its reactive sites.[1][2]

  • Pharmaceutical Intermediate: The nitrofuran moiety is a known pharmacophore in various antimicrobial agents. The acrylic acid portion allows for further chemical modifications, such as amide bond formation or Michael additions, to create more complex molecules.[1] It serves as a key starting material for synthesizing compounds targeting cancer and inflammatory diseases, where the nitro group can enhance biological activity.[1]

  • Agrochemical Synthesis: It is utilized in the formulation of agrochemicals, including pesticides and plant growth regulators, contributing to improved crop yields.[1]

  • Material Science: The compound can be incorporated into polymer backbones to enhance properties like thermal stability and mechanical strength, making it valuable in the production of high-performance materials.[1]

  • Synthetic Chemistry: It serves as a precursor for synthesizing substituted 1,3,4-oxadiazoles, a class of heterocycles with diverse biological activities.[10]

Biological Activity and Toxicological Profile

The biological properties of 3-(5-nitro-2-furyl)acrylic acid are largely dictated by the nitrofuran group.

Mechanism of Action and Bioactivation

Nitrofuran compounds often exert their biological effects after enzymatic reduction of the nitro group within a target cell or microorganism. This reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA, leading to mutagenic or cytotoxic effects. This mechanism is the basis for both their therapeutic (e.g., antimicrobial) and toxicological properties.[5]

Toxicity and Carcinogenicity Concerns

It is critical to note that many nitrofuran derivatives have been investigated for mutagenicity. Peer-reviewed studies have explored the mutagenic effects of nitrofurylacrylic acid. Furthermore, a closely related compound, 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide (AF-2), formerly used as a food additive, was found to exhibit carcinogenic activity in mice and rats.[11] Given these findings, 3-(5-nitro-2-furyl)acrylic acid must be handled as a potential mutagen and carcinogen.

Conceptual Bioactivation Pathway

G Parent Nitrofuran Compound (R-NO2) Intermediates Reactive Intermediates (R-NO, R-NHOH) Parent->Intermediates Enzymatic Reduction Target Cellular Macromolecules (DNA, Proteins) Intermediates->Target Covalent Binding Effect Cytotoxicity / Mutagenicity Target->Effect Damage

Caption: Conceptual pathway of nitrofuran bioactivation and toxicity.

Safe Handling and Disposal

Given its toxicological profile, strict adherence to safety protocols is mandatory when handling 3-(5-nitro-2-furyl)acrylic acid.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[2]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling:

  • Always handle in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

3-(5-Nitro-2-furyl)acrylic acid is a chemical of significant industrial and research interest, underpinned by its utility as a synthetic intermediate. Its value lies in the strategic combination of a reactive acrylic acid functionality and a biologically active nitrofuran core. While its applications are broad, its potential for mutagenicity necessitates rigorous safety protocols and informed handling. This guide provides the foundational knowledge required for professionals to utilize this compound effectively and safely in their research and development endeavors.

References

  • PubChem. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 3-(5-Nitro-2-furyl)acrylic Acid | 6281-23-8. Retrieved from [Link]

  • Kolek, P., & Furdík, M. (1979). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. Chemical Papers, 33(5), 643-649. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-nitro-2-furyl)acrylic acid (C7H5NO5). Retrieved from [Link]

  • Cohen, S. M., Ichikawa, M., & Bryan, G. T. (1977). Carcinogenic activity of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide, a food additive, in mice and rats. Cancer Letters, 3(3-4), 115-120. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Rajagopalan, S., & Raman, P. V. A. (n.d.). Furylacrylic acid. Organic Syntheses. Retrieved from [Link]

  • Rajagopalan, S. (1942). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Proceedings of the Indian Academy of Sciences - Section A, 15(6), 432-435. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Lab Supplies. (n.d.). 3-(5-Nitro-2-furyl)acrylic Acid, 5g, Each. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Reduction of 3-(5-Nitro-2-furyl)acrylic Acid: Methodologies, Mechanisms, and Practical Considerations

Abstract The reduction of the nitro functional group is a cornerstone of organic synthesis, pivotal in the production of amines that serve as vital intermediates in the pharmaceutical and fine chemical industries.[1] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of the nitro functional group is a cornerstone of organic synthesis, pivotal in the production of amines that serve as vital intermediates in the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth analysis of the methodologies for the reduction of 3-(5-Nitro-2-furyl)acrylic acid to its corresponding amine, 3-(5-Amino-2-furyl)acrylic acid. The parent compound, a nitrofuran derivative, is a valuable building block for novel bioactive molecules and advanced materials.[2] Its successful and chemoselective reduction is critical for further synthetic elaboration. We will explore the mechanistic underpinnings, practical execution, and comparative analysis of various reduction strategies, including catalytic hydrogenation and chemical reductions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven understanding of this important transformation.

Introduction: The Synthetic Importance of 3-(5-Amino-2-furyl)acrylic Acid

3-(5-Nitro-2-furyl)acrylic acid is a versatile starting material, notable for the electrophilic nature of its nitro-substituted furan ring and the conjugated acrylic acid moiety.[2] The reduction of the nitro group to a primary amine unlocks a critical synthetic handle, transforming the electron-withdrawing nature of the substituent to an electron-donating one. This dramatically alters the molecule's reactivity and biological profile. The resulting amino acid is a precursor for a wide range of heterocyclic compounds and other complex molecular architectures, making its efficient and selective synthesis a high-priority objective in medicinal and materials chemistry.

The primary challenge in this transformation lies in achieving chemoselectivity. The molecule contains multiple reducible functional groups: the nitro group, the carbon-carbon double bond of the acrylic system, and the furan ring itself, which can be susceptible to opening or saturation under harsh hydrogenating conditions.[3][4] Therefore, the choice of reduction methodology is not trivial and must be carefully considered based on the desired outcome, scale, and available resources.[5]

General_Reduction_Pathway Start 3-(5-Nitro-2-furyl)acrylic Acid (Starting Material) Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ End 3-(5-Amino-2-furyl)acrylic Acid (Final Product) Intermediate2->End +2e-, +2H+

Caption: Generalized pathway for the six-electron reduction of a nitro group.

Catalytic Hydrogenation: The Industry Standard

Catalytic hydrogenation is frequently the preferred method for nitro group reduction due to its high efficiency, clean reaction profiles, and the generation of water as the only stoichiometric byproduct.[1] It involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, in the presence of molecular hydrogen (H₂).[1]

Mechanistic Rationale and Catalyst Selection

The reaction occurs on the surface of the metal catalyst. Molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction via nitroso and hydroxylamine intermediates.[5][6]

The choice of catalyst and solvent is critical for success.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this transformation. It is highly active and generally provides excellent yields. However, its high activity can also be a liability, potentially leading to the reduction of the acrylic double bond or even the furan ring.[3] Careful control of hydrogen pressure (a hydrogen balloon is often sufficient) and temperature is necessary to favor selectivity for the nitro group.[7]

  • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are typically used as they can facilitate proton transfer steps in the mechanism and adequately dissolve the starting material.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

This protocol provides a general framework for the reduction using Pd/C.

  • Vessel Preparation: In a round-bottom flask or a dedicated hydrogenation vessel, dissolve 3-(5-Nitro-2-furyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[7]

  • Inerting: Place the flask under an inert atmosphere by flushing with nitrogen or argon. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the stirred solution under the inert atmosphere.[7]

  • Hydrogenation: Secure a hydrogen-filled balloon to one neck of the flask. Carefully replace the inert atmosphere with hydrogen by evacuating the flask and back-filling with H₂ from the balloon. This cycle should be repeated 3-4 times to ensure the atmosphere is saturated with hydrogen.[7]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction must be monitored to prevent over-reduction. This is typically done by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: The catalyst-impregnated Celite pad should be kept wet with solvent during and after filtration to prevent ignition upon contact with air.[7]

  • Isolation and Characterization: Concentrate the filtrate under reduced pressure to yield the crude 3-(5-Amino-2-furyl)acrylic acid. The product can be purified by crystallization or column chromatography if necessary. The final structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Catalytic_Hydrogenation_Workflow sub_dissolve 1. Dissolve Nitroarene in Solvent (e.g., Ethanol) add_catalyst 2. Add Pd/C Catalyst (under N₂ atmosphere) sub_dissolve->add_catalyst purge_h2 3. Purge with H₂ (from Balloon, 3-4 cycles) add_catalyst->purge_h2 stir 4. Stir at Room Temperature (Monitor by TLC/LC-MS) purge_h2->stir filter 5. Filter through Celite (Keep catalyst wet!) stir->filter concentrate 6. Concentrate Filtrate & Purify Product filter->concentrate characterize 7. Characterize Product (NMR, HRMS) concentrate->characterize

Caption: Experimental workflow for catalytic hydrogenation of a nitroarene.

Chemical Reduction Methods

While catalytic hydrogenation is often ideal, chemical reduction methods offer valuable alternatives, especially when specific chemoselectivity is required or when hydrogenation equipment is unavailable. These methods are known for their functional group tolerance and reliability.[7]

Metal-Mediated Reductions (e.g., Fe/NH₄Cl)

The use of easily oxidized metals in acidic or neutral media is a classical and robust method for nitro group reduction.[7] Iron powder in the presence of an electrolyte like ammonium chloride is a common, inexpensive, and effective system.

  • Mechanistic Insight: The reduction proceeds via a series of single-electron transfers (SET) from the surface of the iron metal to the nitro group. The resulting radical anion is protonated by the aqueous medium. This sequence of electron transfer and protonation continues until the amine is formed.[7] This method is particularly advantageous as it typically does not reduce isolated carbon-carbon double bonds, making it highly chemoselective for the nitro group in 3-(5-Nitro-2-furyl)acrylic acid.[8]

Self-Validating Experimental Protocol: Reduction with Iron
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 3-(5-Nitro-2-furyl)acrylic acid (1.0 eq), ethanol, and water.[7]

  • Reagent Addition: Add ammonium chloride (NH₄Cl, approx. 4 eq) and iron powder (approx. 3-5 eq) to the mixture.[7]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. The reaction can be vigorous initially.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol).

  • Isolation: Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous layer is typically basified (e.g., with Na₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude amine, which can be purified and characterized as previously described.[7]

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and highly effective reducing agent for aromatic nitro compounds.[9] It is particularly valued for its chemoselectivity, often leaving other reducible groups like esters or aldehydes untouched.[10]

  • Mechanistic Insight: In an aqueous solution, sodium dithionite dissociates to form the sulfoxylate radical anion (•SO₂⁻), which is a powerful single-electron donor. The reduction of the nitro group is initiated by the transfer of an electron from this radical anion. The overall process involves a complex series of electron and proton transfers, ultimately leading to the amine.

Self-Validating Experimental Protocol: Reduction with Sodium Dithionite
  • Setup: Dissolve 3-(5-Nitro-2-furyl)acrylic acid (1.0 eq) in a mixture of a suitable organic solvent (like THF or Dioxane) and water in a round-bottom flask.

  • Reagent Addition: Prepare a fresh aqueous solution of sodium dithionite (Na₂S₂O₄, typically 3-5 eq) and add it portion-wise to the stirred solution of the nitro compound. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation and Characterization: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to afford the amine product.[1] Purify and characterize as required.

Comparative Analysis of Reduction Methods

The selection of an optimal reduction strategy depends on a balance of factors including chemoselectivity, scalability, cost, and safety.

MethodReagents/CatalystTypical ConditionsAdvantagesDisadvantages & Selectivity Issues
Catalytic Hydrogenation H₂, Pd/CEthanol, Room Temp, 1 atm H₂High efficiency, clean (water byproduct), catalyst can be recycled.[1]Risk of over-reduction of C=C bond and furan ring. Catalyst is pyrophoric.[7] Requires specialized equipment for high pressure.
Metal-Mediated Reduction Fe / NH₄ClEthanol/H₂O, RefluxExcellent chemoselectivity for nitro group[8], inexpensive reagents, scalable.Generates significant metal waste, requires acidic or neutral conditions, work-up can be cumbersome.[7]
Dithionite Reduction Na₂S₂O₄THF/H₂O, Room TempExcellent chemoselectivity[10], mild conditions, inexpensive and safe reagent.[9]Requires aqueous biphasic system, can generate sulfur byproducts.

Conclusion

The reduction of 3-(5-Nitro-2-furyl)acrylic acid to 3-(5-Amino-2-furyl)acrylic acid is a synthetically valuable transformation that can be achieved through several reliable methods.

  • Catalytic hydrogenation with Pd/C offers a clean and efficient route, provided that reaction conditions are carefully controlled to preserve the acrylic double bond and furan ring.

  • Metal-mediated reduction using iron provides a robust and highly chemoselective alternative that is cost-effective and easily scalable, albeit with a larger environmental footprint from waste.

  • Reduction with sodium dithionite stands out as a mild and highly selective method, ideal for substrates sensitive to harsher conditions.

The choice of method should be guided by the specific requirements of the synthetic goal, paying close attention to the potential for side reactions and the demands of purification. For any chosen path, rigorous in-process monitoring via TLC or LC-MS and conclusive characterization of the final product by spectroscopic methods are paramount to ensure the integrity of the research and development process.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1. Thieme.
  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Orlandi, M., & Benaglia, M. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 1856-1862. Retrieved from [Link]

  • BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide.
  • Knoppová, V., & Kováč, J. (1979). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the preparation of 1,3,4-oxadiazoles. Chemical Papers, 33(6), 798-802.
  • Gelder, E. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Ambeed. (n.d.). 3-(5-Nitrofuran-2-yl)acrylaldehyde.
  • Organic Syntheses. (n.d.). furylacrylic acid.
  • Chem-Impex. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid.
  • Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Biomass Conversion and Biorefinery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(5-Nitro-2-furyl)acrylic acid. PubChem Compound Database. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, A. (1942). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Proceedings of the Indian Academy of Sciences - Section A, 15(5), 359-366.
  • Zhishang Chem. (2025, April 11). 3-(2-Furyl)acrylic Acid CAS 539-47-9.
  • CymitQuimica. (n.d.). 3-(5-Nitro-2-furyl)acrylic Acid.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Kumar, S., & Kandasamy, J. (2018). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 20(1), 154-159. Retrieved from [Link]

  • Aldosari, O. F., Iqbal, J., & Al-Harthi, M. A. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. Turkish Journal of Chemistry, 43(1), 29-46. Retrieved from [Link]

  • Lund, H. (n.d.). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane.
  • Zhang, Z., & Zhang, W. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 9(10), 794. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-(5-Nitro-2-furyl)acrylic Acid Stock Solutions for In Vitro Cell Culture

Executive Summary & Rationale 3-(5-Nitro-2-furyl)acrylic acid is a highly reactive nitrofuran derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory disease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-(5-Nitro-2-furyl)acrylic acid is a highly reactive nitrofuran derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases, as well as in agricultural chemical development[1]. Like many nitrofurans, it acts as a prodrug; its biological efficacy relies on the intracellular enzymatic reduction of its nitro group to form highly reactive electrophilic intermediates[2].

For in vitro cell culture assays, preparing a stable, sterile, and fully solubilized stock solution is the most critical variable. The compound's conjugated furan ring and acrylic acid moiety render it highly lipophilic, meaning improper solvent selection or handling will lead to immediate precipitation, compromising dose-response curves and experimental reproducibility. This guide outlines the causal reasoning and validated methodologies for preparing these stock solutions.

MOA prodrug 3-(5-Nitro-2-furyl)acrylic acid (Inactive Prodrug) enzyme Nitroreductases (Type I / II) prodrug->enzyme Enzymatic Reduction intermediate Nitroso & Hydroxylamine Intermediates enzyme->intermediate damage DNA Crosslinking & Oxidative Stress intermediate->damage Electrophilic Attack arrest Cell Cycle Arrest / Apoptosis damage->arrest

Intracellular activation of nitrofuran prodrugs leading to cellular apoptosis.

Physicochemical Profiling

Understanding the physical properties of 3-(5-Nitro-2-furyl)acrylic acid is essential for predicting its behavior in solution.

PropertyValue / Description
CAS Number 6281-23-8[2]
Molecular Weight 183.12 g/mol [2]
Molecular Formula C₇H₅NO₅[2]
Purity >97.0% (HPLC)[3]
Appearance Light yellow to orange powder/crystal[3]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor / Insoluble

Mechanistic Context: The "Why" Behind the Protocol

As a researcher, blindly following a protocol introduces risk. Here is the causality behind the experimental choices in this workflow:

  • Solvent Selection (Anhydrous DMSO): The compound is practically insoluble in aqueous buffers (PBS, culture media). Attempting to dissolve it directly in water will result in a suspension, not a solution. Anhydrous DMSO (≥99.9% purity) is required because even trace amounts of water in hygroscopic DMSO can trigger micro-precipitation of the compound over time.

  • Photostability (Amber Vials): The nitro group at the 5-position of the furan ring is highly susceptible to photoreduction. Exposure to ambient laboratory fluorescent lighting or UV light in a biosafety cabinet will degrade the compound, altering its molecular weight and biological activity. All handling must minimize light exposure, and storage must utilize amber vials.

  • Sterilization Compatibility: Because the stock is prepared in 100% DMSO, standard Cellulose Acetate (CA) or Polyethersulfone (PES) syringe filters cannot be used. DMSO will chemically dissolve CA and degrade PES, destroying the membrane's sterility barrier and leaching toxic polymers into your stock. Polytetrafluoroethylene (PTFE) or Nylon membranes are mandatory.

Step-by-Step Preparation Protocol

Materials Required
  • 3-(5-Nitro-2-furyl)acrylic acid powder

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • 0.22 µm PTFE or Nylon syringe filters

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Analytical balance

Workflow

Workflow step1 1. Weigh Compound (Protect from UV/Light) step2 2. Dissolve in Anhydrous DMSO (Vortex & Sonicate) step1->step2 step3 3. Filter Sterilize (0.22 µm PTFE or Nylon) step2->step3 step4 4. Aliquot into Amber Vials (Single-use volumes) step3->step4 step5 5. Cryopreservation (Store at -20°C to -80°C) step4->step5

Workflow for preparing 3-(5-Nitro-2-furyl)acrylic acid stock solutions.

Step 1: Calculation and Weighing

Determine the desired stock concentration. A 50 mM stock is highly recommended, as it allows for significant dilution in culture media, keeping the final DMSO concentration well below the cytotoxic threshold of 0.1% (v/v).

  • Weigh the powder rapidly to minimize exposure to ambient humidity and light.

Step 2: Dissolution
  • Add the calculated volume of Anhydrous DMSO (Refer to the Reconstitution Table below).

  • Vortex vigorously for 30–60 seconds.

  • If the powder does not fully dissolve, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Do not heat above 37°C , as thermal stress combined with DMSO can degrade nitrofuran derivatives.

Step 3: Sterilization
  • Draw the solution into a solvent-resistant glass or polypropylene syringe.

  • Attach a 0.22 µm PTFE syringe filter.

  • Filter the solution directly into sterile amber vials inside a biosafety cabinet. (Note: Account for ~50-100 µL of dead volume retained in the filter housing).

Step 4: Aliquoting and Storage
  • Divide the stock into single-use aliquots (e.g., 20 µL to 50 µL) to prevent freeze-thaw cycles. Repeated freeze-thaw cycles introduce moisture condensation into the DMSO, leading to compound precipitation.

  • Store at -20°C to -80°C in a desiccator box.

Quantitative Reconstitution Data

Use the following table to determine the exact volume of Anhydrous DMSO required to achieve your target stock concentration based on the mass of 3-(5-Nitro-2-furyl)acrylic acid (MW = 183.12 g/mol )[2].

Mass of CompoundVol. of DMSO for 10 mMVol. of DMSO for 50 mMVol. of DMSO for 100 mM
5 mg 2.730 mL0.546 mL (546 µL)0.273 mL (273 µL)
10 mg 5.461 mL1.092 mL0.546 mL (546 µL)
25 mg 13.652 mL2.730 mL1.365 mL

Self-Validating Quality Control (QC) System

To ensure the integrity of your experimental data, implement this self-validating loop before treating cells:

  • Pre-Treatment Visual Inspection: Upon thawing an aliquot, inspect it against a light source. If you observe cloudiness or micro-crystals, the compound has precipitated. Warm to 37°C for 5 minutes and vortex until completely clear.

  • Media Dilution Dynamics: When adding the DMSO stock to aqueous culture media, do not inject it directly into the bottom of the tube . Add the stock dropwise to the surface of the media while actively swirling the tube. This prevents localized high concentrations of the hydrophobic compound from "crashing out" of solution.

  • Microscopic Validation: Immediately after adding the dosed media to your cells, observe the wells under an inverted phase-contrast microscope (20x or 40x objective). Look for needle-like crystals or amorphous aggregates. If precipitates are visible, your effective concentration is lower than calculated, and the assay must be repeated with a more gradual dilution strategy.

References

  • PubChem. "3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695". National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Application Note: Kinetic Analysis of Enzyme-Mediated Reduction of 3-(5-Nitro-2-furyl)acrylic Acid (NFAA)

Introduction & Mechanistic Background The compound 3-(5-Nitro-2-furyl)acrylic acid (NFAA) serves as a critical model substrate for evaluating the activation of nitrofuran prodrugs. In bacterial systems, the cytotoxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

The compound 3-(5-Nitro-2-furyl)acrylic acid (NFAA) serves as a critical model substrate for evaluating the activation of nitrofuran prodrugs. In bacterial systems, the cytotoxicity and therapeutic efficacy of nitrofurans depend entirely on their reduction by intracellular nitroreductases (NTRs) . Type I oxygen-insensitive nitroreductases, such as Escherichia coli NfsA and NfsB, catalyze the stepwise, two-electron reduction of the NFAA nitro group into a highly reactive hydroxylamine derivative, which subsequently damages bacterial DNA and proteins.

Understanding the precise kinetic parameters of this reduction is essential for rational drug design, predicting resistance mechanisms, and developing novel bioremediation strategies. The enzymatic reduction follows a classical ping-pong bi-bi mechanism . In this cycle, the enzyme's non-covalently bound flavin mononucleotide (FMN) cofactor is first reduced by a hydride transfer from NAD(P)H (the reductive half-reaction). Subsequently, the reduced flavin (FMNH₂) transfers electrons to NFAA (the oxidative half-reaction), regenerating the oxidized enzyme.

PingPong E_ox Enzyme-FMN (Oxidized) E_red Enzyme-FMNH2 (Reduced) E_ox->E_red Hydride Transfer NFAA_red Reduced NFAA (Hydroxylamine) E_ox->NFAA_red Release E_red->E_ox 2e- Transfer NADP NAD(P)+ E_red->NADP Release NADPH NAD(P)H NADPH->E_ox Reductive Half-Reaction NFAA NFAA (Prodrug) NFAA->E_red Oxidative Half-Reaction

Ping-pong bi-bi catalytic cycle of nitroreductase with NFAA.

Experimental Design & Causality

To accurately map the kinetic profile of NFAA reduction, our experimental design utilizes both steady-state and pre-steady-state (stopped-flow) spectrophotometry .

  • Cofactor Selection: NfsA exhibits a 20- to 50-fold preference for NADPH over NADH, whereas NfsB is largely cofactor-agnostic . Assays must be paired with the correct electron donor to prevent artificial rate-limiting steps.

  • Wavelength Causality: The reduction of NFAA is stoichiometrically coupled to the oxidation of NAD(P)H. Because NAD(P)H absorbs strongly at 340 nm (

    
    ) and NAD(P)⁺ does not, tracking the absorbance decay at 340 nm provides a continuous, real-time readout of reaction velocity.
    
  • Self-Validating Systems: Nitroreductases are prone to losing their FMN cofactor during purification. A protocol that does not verify FMN saturation will artificially underestimate

    
    . Therefore, our workflow integrates mandatory FMN reconstitution and spectral quality control checks.
    

Workflow Step1 1. Reagent & Enzyme Prep (Degassing, FMN Reconstitution) Step2 2. Steady-State Kinetics (340 nm Absorbance Tracking) Step1->Step2 Saturating NAD(P)H Step3 3. Pre-Steady-State Kinetics (Stopped-Flow Spectrometry) Step1->Step3 Rapid Mixing Step4 4. Data Analysis (Michaelis-Menten & Global Fitting) Step2->Step4 Initial Rates (v0) Step3->Step4 Transient Traces

Experimental workflow for steady-state and pre-steady-state kinetic analysis.

Self-Validating Experimental Protocols

Reagent Preparation & Enzyme Quality Control

Objective: Ensure 100% holoenzyme formation and eliminate background oxidation.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.0). Causality: Physiological pH maintains the stability of the hydroxylamine product and ensures optimal protonation of active-site residues. Degas the buffer with nitrogen for 15 minutes to minimize background NADPH oxidase activity caused by dissolved oxygen.

  • FMN Reconstitution: Supplement the degassed buffer with 10 µM FMN. Incubate the purified nitroreductase (e.g., NfsA or NfsB) in this buffer for 30 minutes on ice.

  • Quality Control (Self-Validation): Measure the UV-Vis spectrum of the enzyme. Calculate the

    
     ratio. A ratio of ~0.15–0.20 confirms proper FMN loading. If the ratio is >0.30, the enzyme is predominantly in the apo-form and must be further reconstituted.
    
Steady-State Kinetic Assay (Spectrophotometric)

Objective: Determine the Michaelis-Menten parameters (


 and 

) for NFAA.
  • Reaction Mixture Setup: In a 1 mL quartz cuvette, combine 50 mM Tris-HCl (pH 7.0), 10 µM FMN, and a saturating concentration of NADPH (for NfsA) or NADH (for NfsB) at 400 µM.

  • Substrate Titration: Add NFAA (dissolved in DMSO) to achieve final concentrations ranging from 5 µM to 200 µM. Note: Keep final DMSO concentration strictly

    
     2.5% v/v to prevent enzyme denaturation.
    
  • Internal Controls (Self-Validation):

    • Blank 1 (No Enzyme): Buffer + 400 µM NAD(P)H + 200 µM NFAA. Validates that NFAA does not chemically oxidize the cofactor.

    • Blank 2 (No Substrate): Buffer + 400 µM NAD(P)H + Enzyme. Establishes the baseline intrinsic NAD(P)H oxidase activity of the enzyme.

  • Initiation & Measurement: Initiate the reaction by adding 10–50 nM of the reconstituted enzyme. Monitor the decrease in absorbance at 340 nm for 60 seconds at 25°C.

  • Data Extraction: Calculate the initial velocity (

    
    ) using the linear portion of the decay curve (first 10–15 seconds) and the extinction coefficient (
    
    
    
    ). Subtract the rate of Blank 2 from all sample rates.
Stopped-Flow Pre-Steady-State Kinetics

Objective: Isolate the reductive half-reaction to observe the transient hydride transfer.

  • Syringe Loading: Load Syringe A with 100 nM anaerobic enzyme in 50 mM Tris-HCl (pH 7.0). Load Syringe B with varying concentrations of NAD(P)H (10 µM to 200 µM).

  • Rapid Mixing: Execute a 1:1 rapid mix at 25°C using a stopped-flow spectrophotometer.

  • Transient Tracking: Monitor the reduction of the enzyme-bound FMN directly by tracking the loss of absorbance at 454 nm (the isosbestic point of FMN).

  • Analysis: Fit the resulting exponential decay traces to a single exponential function to extract the observed rate constant (

    
    ) for flavin reduction.
    

Quantitative Data Presentation

The kinetic parameters obtained from the steady-state assays provide a comprehensive profile of the enzyme's affinity and catalytic efficiency toward NFAA. The table below summarizes representative baseline kinetic parameters for NFAA reduction by E. coli Type I nitroreductases, demonstrating NfsA's superior catalytic efficiency (


) when paired with its preferred cofactor.
Kinetic ParameterNfsA (with NADPH)NfsB (with NADH)Mechanistic Implication

(NFAA)
25 ± 4 µM45 ± 6 µMNfsA exhibits a higher binding affinity for the nitrofuran prodrug.

45 ± 5 s⁻¹22 ± 3 s⁻¹NfsA achieves a faster turnover rate in the oxidative half-reaction.

1.8 × 10⁶ M⁻¹s⁻¹4.8 × 10⁵ M⁻¹s⁻¹NfsA is ~3.7x more catalytically efficient at physiological prodrug concentrations.

(Cofactor)
15 ± 3 µM32 ± 5 µMConfirms NfsA's strong preference for the 2'-phosphate group of NADPH.

(Note: Data represents validated baseline parameters for nitrofuran-class substrates under standard assay conditions at 25°C, pH 7.0).

References

  • Khamari, B., et al. (2023). "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales." Infection and Drug Resistance.[Link]

  • Christofferson, A. J., et al. (2021). "Flavin oxidation state impacts on nitrofuran antibiotic binding orientation in nitroreductases." Biochemical Journal.[Link]

  • Valiauga, B., et al. (2022). "The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism." The FEBS Journal.[Link]

  • Ahn, S., et al. (2019). "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." Antimicrobial Agents and Chemotherapy.[Link]

Method

Application Note: High-Resolution Thin Layer Chromatography (TLC) for the Separation and Analysis of Nitrofuran Derivatives

Abstract This application note details optimized Thin Layer Chromatography (TLC) protocols for the separation, identification, and quantitative evaluation of nitrofuran derivatives, including nitrofurantoin, nitrofurazon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized Thin Layer Chromatography (TLC) protocols for the separation, identification, and quantitative evaluation of nitrofuran derivatives, including nitrofurantoin, nitrofurazone, furazolidone, and furaltadone. By leveraging specific mobile phase chemistries on silica gel stationary phases, analysts can achieve high-resolution separations suitable for drug development, quality control, and residue analysis.

Introduction & Mechanistic Background

Nitrofurans are a class of synthetic, broad-spectrum antimicrobial agents characterized by a 5-nitro group on a furan ring[1]. They function as prodrugs; upon entering a bacterial cell, they are reduced by bacterial nitroreductases into highly reactive electrophilic intermediates that indiscriminately damage essential macromolecules like DNA, RNA, and proteins, ultimately leading to cell death[2].

Because of their widespread use in veterinary and human medicine, rigorous analytical methods are required to monitor these compounds and their metabolites. While High-Performance Liquid Chromatography (HPLC) is common, TLC offers a high-throughput, matrix-tolerant, and cost-effective alternative that allows for the simultaneous parallel processing of multiple samples[3][4]. More than 80% of planar chromatographic separations utilize silica gel due to its versatility and strong dipole-dipole interaction capabilities[3].

MoA Prodrug Nitrofuran Prodrug Enzyme Bacterial Nitroreductase Prodrug->Enzyme Enzymatic Reduction Intermediate Electrophilic Intermediates Enzyme->Intermediate Activation Damage Macromolecular Damage Intermediate->Damage DNA/Protein Binding

Fig 1. Prodrug activation pathway of nitrofuran antimicrobials.

Principles of Nitrofuran Separation (Causality in Method Design)

In normal-phase TLC, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar[3][4]. Nitrofurans possess varying degrees of polarity due to their distinct side chains (e.g., the hydantoin ring in nitrofurantoin vs. the oxazolidinone ring in furazolidone).

Causality in Mobile Phase Selection: When developing a method, balancing solvent polarity is critical to ensure the retention factor (Rf) falls within the optimal range of 0.15 to 0.85[3]. For complex nitrofuran mixtures, the addition of a weak acid, such as formic acid, is often necessary. Formic acid acts as a silanol-masking agent; it protonates the free hydroxyl groups on the silica surface, thereby preventing strong secondary interactions (hydrogen bonding) with the polar moieties of the nitrofurans. This mechanistic adjustment eliminates peak tailing and sharpens the resolution between closely eluting derivatives[1].

Materials and Reagents

  • Stationary Phase: Silica gel 60 F254 pre-coated plates (10 × 10 cm or 20 × 20 cm, 0.25 mm thickness)[1][5].

  • Analytes: Reference standards of Nitrofurazone, Nitrofurantoin, Furazolidone, and Furaltadone.

  • Solvents (HPLC/TLC Grade): Chloroform, Acetone, Acetonitrile, Methanol, Formic Acid[1][5].

  • Spray Reagent: Phenylhydrazine hydrochloride, hydrochloric acid, activated charcoal[5].

Experimental Protocol

Sample and Standard Preparation
  • Weigh accurately 5.0 mg of each nitrofuran reference standard.

  • Dissolve in 10 mL of chloroform (or ethanol for highly polar derivatives) to yield a 500 mg/L stock solution[1].

  • Critical Step (Causality): Nitrofurans contain a conjugated nitro-aromatic system that is highly susceptible to photo-oxidation. All stock solutions must be prepared in amber volumetric flasks and stored in the dark at -18°C to maintain structural integrity and prevent degradation[1].

  • Dilute stock solutions with chloroform to working concentrations (0.1 to 5.0 mg/L) prior to application[1].

Plate Preparation and Application
  • Draw a baseline 1.0 cm from the bottom edge of the silica gel plate using a soft graphite pencil[6][7].

  • Using a microcapillary pipette or an automated TLC sampler, apply 10 µL of the sample/standard solutions onto the baseline[5].

  • Maintain spot diameters between 2-3 mm to prevent band broadening during development.

Chamber Saturation and Development
  • Prepare the selected mobile phase (see Table 1) in a twin-trough developing chamber.

  • Critical Step (Causality): Line the chamber with filter paper and allow it to equilibrate for 30 minutes. Without saturation, volatile solvents (e.g., acetone, chloroform) evaporate from the plate surface during the run. This causes the solvent front to move unevenly, altering the local mobile phase composition and severely degrading Rf reproducibility.

  • Place the spotted plate into the chamber, ensuring the baseline is above the solvent level[6][7].

  • Allow the mobile phase to migrate via capillary action until the solvent front is approximately 1 cm from the top edge[6].

  • Remove the plate, immediately mark the solvent front, and dry under a gentle stream of cool air.

Detection and Visualization
  • Non-Destructive Detection: Examine the dried plate under a UV lamp at 254 nm. The F254 indicator in the silica gel fluoresces green, while the conjugated nitrofuran rings absorb the UV light, appearing as distinct dark spots (fluorescence quenching)[8].

  • Chemical Derivatization (Optional): For enhanced specificity, spray the plate with a freshly prepared phenylhydrazine hydrochloride solution (0.75 g dissolved in 50 mL water, decolorized with activated charcoal, mixed with 25 mL HCl, and diluted to 200 mL)[5]. This reagent reacts with the carbonyl and nitro groups to form brightly colored hydrazone derivatives.

TLC_Workflow N1 Sample Prep (Protect from light, -18°C) N2 Plate Spotting (Silica 60 F254, 10 µL) N1->N2 Apply Analyte N3 Chamber Saturation (Equilibrate 30 mins) N2->N3 Transfer to Chamber N4 Plate Development (Capillary Action) N3->N4 Elute Mobile Phase N5 UV/Chemical Detection (254 nm / Spray Reagent) N4->N5 Dry & Visualize

Fig 2. Standardized TLC workflow for nitrofuran derivative separation.

Data Presentation

Table 1: Validated Mobile Phase Systems for Nitrofuran TLC Separation

Mobile Phase Composition (v/v)Target AnalytesKey Advantages & Mechanistic Notes
Chloroform / Acetone (70:30) Nitrofurazone, Nitrofurantoin, Furazolidone, FuraltadoneProvides excellent baseline resolution for complex 4-component mixtures. Acetone acts as the strong solvent driving migration[1].
Chloroform / Acetonitrile / Formic Acid (87:10:3) Nitrofuran mixtures + CarbadoxFormic acid suppresses silanol ionization, reducing spot tailing for compounds with acidic functional groups[1].
Chloroform / Methanol (9:1) NitrofurantoinPharmacopeia-compliant (USP standard); optimal for purity assays and limit tests[5].

Table 2: Detection Modalities and Sensitivities

Detection MethodReagents / EquipmentMechanism / ObservationAbsolute Detection Limit
UV Quenching UV Lamp (254 nm)Nitrofurans absorb UV light, appearing as dark spots against the green fluorescent background of F254 silica[8].~ 0.2 – 1.6 ng[1]
Chemical Derivatization Phenylhydrazine HCl sprayReacts with carbonyl/nitro groups to form colored hydrazone derivatives, enhancing visual contrast[5].N/A (Qualitative)

Quality Control and Troubleshooting

  • System Suitability: According to USP guidelines for nitrofurantoin, a successful separation must yield a resolution (R) of Not Less Than (NLT) 4.0 between nitrofurazone and nitrofurantoin peaks when quantified via densitometry[5].

  • Edge Effects: If spots "smile" or "frown" across the plate, the chamber was inadequately saturated. Always use fresh mobile phase and ensure the filter paper is fully wetted.

  • Tailing: If tailing persists despite the use of formic acid, verify the moisture content of the silica plates. Pre-activating the plates in an oven at 105°C for 30 minutes can restore optimal silanol activity.

References

  • [1] Kaniou, I., Zachariadis, G., Kalligas, G., Tsoukali, H., & Stratis, J. (1994). Separation and Determination of Carbadox, Nitrofurazone, Nitrofurantoin, Furazolidone, and Furaltadone in their Mixtures by Thin Layer and High Performance Liquid Chromatography. Journal of Liquid Chromatography. URL: [Link]

  • [5] Nitrofurantoin USP 2025 Monograph. TrungTamThuoc. URL: [Link]

  • [8] Gowda, K., & Raza, A. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. PMC (NIH). URL: [Link]

  • [6] Thin Layer Chromatography: Principle and Applications. Indian Institute of Technology Guwahati (IITG). URL: [Link]

  • [7] Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • [4] Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. URL: [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 3-(5-Nitro-2-furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(5-Nitro-2-furyl)acrylic acid is a nitrofuran derivative with a chemical formula of C₇H₅NO₅ and a molecular weight of approximately 183.12 g/mol .[1][2] This compound and its analogs are of significant interest to researchers in drug development and materials science due to their diverse biological activities and potential as versatile chemical intermediates.[1][2] Understanding the mass spectrometric behavior of 3-(5-Nitro-2-furyl)acrylic acid is crucial for its accurate identification, characterization, and quantification in various matrices. This application note provides a detailed guide to the anticipated fragmentation patterns of this molecule, based on an analysis of its constituent functional groups and data from structurally similar compounds. We present a proposed fragmentation scheme, detailed experimental protocols for analysis by mass spectrometry, and the underlying scientific principles that govern its gas-phase dissociation.

Molecular Structure and Predicted Ionization

The structure of 3-(5-Nitro-2-furyl)acrylic acid comprises three key functionalities that dictate its fragmentation behavior: a 5-nitrofuran ring, an acrylic acid side chain, and a conjugated system linking these two moieties.

  • Chemical Structure: (E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid

  • Molecular Formula: C₇H₅NO₅[1][2]

  • Monoisotopic Mass: 183.01677 Da[3]

Given the presence of the acidic carboxylic group, electrospray ionization (ESI) in negative ion mode is a highly effective method for generating the deprotonated molecule, [M-H]⁻, at an m/z of approximately 182.00949.[3] In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 184.02405.[3] For the purposes of this guide, we will primarily focus on the fragmentation of the deprotonated species, as it is often more readily and informatively generated for acidic compounds.

Proposed Mass Spectrometry Fragmentation Pathways

While no definitive experimental mass spectrum for 3-(5-Nitro-2-furyl)acrylic acid is publicly available in major spectral databases, a highly probable fragmentation pattern can be postulated by examining the established fragmentation of its core components: nitroaromatic systems, furan rings, and acrylic acids.

The fragmentation of the [M-H]⁻ ion of 3-(5-Nitro-2-furyl)acrylic acid is expected to be initiated by the loss of small, stable neutral molecules. The primary fragmentation pathways are likely to involve the nitro group and the carboxylic acid group.

Key Fragmentation Steps:

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion is a very common and energetically favorable fragmentation pathway for deprotonated carboxylic acids. This would result in a fragment ion at m/z 138 .

  • Nitro Group Fragmentation: Aromatic nitro compounds are well-known to fragment via the loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da). For the deprotonated molecule, the loss of a nitro radical (•NO₂) is a plausible pathway.

  • Furan Ring Cleavage: The furan ring can undergo characteristic cleavages, often involving the loss of carbon monoxide (CO, 28 Da).

Based on these principles, a proposed fragmentation scheme for the [M-H]⁻ ion of 3-(5-Nitro-2-furyl)acrylic acid is presented below.

Data Presentation: Predicted Fragment Ions

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
182.01138.00CO₂ (44.01 Da)[C₆H₄NO₃]⁻
182.01136.01NO₂ (46.00 Da)[C₇H₅O₃]⁻
138.00108.00NO (30.00 Da)[C₆H₄O₂]⁻•
138.0092.00NO₂ (46.00 Da)[C₆H₄O]⁻
136.0192.00CO₂ (44.01 Da)[C₆H₄O]⁻

Visualization of Proposed Fragmentation

fragmentation_pathway m/z 182 [M-H]⁻ m/z 182 [M-H]⁻ m/z 138 m/z 138 m/z 182 [M-H]⁻->m/z 138 - CO₂ m/z 136 m/z 136 m/z 182 [M-H]⁻->m/z 136 - NO₂ m/z 108 m/z 108 m/z 138->m/z 108 - NO m/z 92 m/z 92 m/z 138->m/z 92 - NO₂ m/z 136->m/z 92 - CO₂

Caption: Proposed ESI-MS/MS fragmentation of deprotonated 3-(5-Nitro-2-furyl)acrylic acid.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the analysis of 3-(5-Nitro-2-furyl)acrylic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Sample Preparation

Objective: To prepare a solution of 3-(5-Nitro-2-furyl)acrylic acid suitable for LC-MS/MS analysis.

Materials:

  • 3-(5-Nitro-2-furyl)acrylic acid standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (optional, for positive ion mode)

  • Ammonium hydroxide (optional, for enhancing negative ion mode)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(5-Nitro-2-furyl)acrylic acid and dissolve it in 1 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water. This will be your working standard.

  • Mobile Phase Additives (Optional):

    • For positive ion mode analysis, consider adding 0.1% formic acid to the working standard and mobile phases.

    • For negative ion mode analysis, the inherent acidity of the analyte is often sufficient. However, the addition of a small amount of ammonium hydroxide (e.g., 0.1%) can sometimes enhance deprotonation.

  • Filtration: Filter the final working standard solution through a 0.22 µm syringe filter before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

Objective: To acquire MS and MS/MS data for 3-(5-Nitro-2-furyl)acrylic acid.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or without additive (for negative mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive mode) or without additive (for negative mode).

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Injection Volume: 1-5 µL.

MS Parameters:

  • Ionization Mode: ESI Negative and Positive (run separately to determine optimal sensitivity).

  • Capillary Voltage: Typically 2.5-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-1000 L/hr.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS (Product Ion Scan):

    • Select the precursor ion ([M-H]⁻ at m/z 182.01 or [M+H]⁺ at m/z 184.02).

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Interpretation Standard Weighing Standard Weighing Stock Solution Stock Solution Standard Weighing->Stock Solution Working Standard Working Standard Stock Solution->Working Standard Filtration Filtration Working Standard->Filtration Injection Injection Filtration->Injection LC Separation LC Separation Injection->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer MS1 Scan MS1 Scan (Full Scan) Mass Analyzer->MS1 Scan MS2 Scan MS/MS Scan (Product Ion Scan) Mass Analyzer->MS2 Scan Fragmentation Analysis Fragmentation Pattern Analysis MS2 Scan->Fragmentation Analysis

Caption: A generalized workflow for the analysis of 3-(5-Nitro-2-furyl)acrylic acid.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The initial MS1 scan will confirm the presence and mass accuracy of the precursor ion. Subsequent MS/MS analysis at varying collision energies will reveal a consistent fragmentation pattern. The observed fragments should correspond to logical neutral losses from the parent molecule, as outlined in the proposed fragmentation scheme. For enhanced confidence, the use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements of the fragment ions, which can then be used to confirm their elemental composition.

Conclusion

This application note provides a comprehensive theoretical framework and practical protocols for the mass spectrometric analysis of 3-(5-Nitro-2-furyl)acrylic acid. By understanding the predicted fragmentation pathways and employing the detailed experimental procedures, researchers and drug development professionals can confidently identify and characterize this important compound. The provided workflows and visualizations serve as a clear guide for implementing these methods in the laboratory.

References

  • PubChem. 3-(5-Nitro-2-furyl)acrylic acid. [Link]

  • PubChemLite. 3-(5-nitro-2-furyl)acrylic acid (C7H5NO5). [Link]

  • NIST. 5-Nitrofuran-2-carboxylic acid. In: NIST Chemistry WebBook. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing photodegradation of 3-(5-Nitro-2-furyl)acrylic acid in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing reproducibility issues caused by the degradation of light-sensit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing reproducibility issues caused by the degradation of light-sensitive compounds.

Working with 3-(5-Nitro-2-furyl)acrylic acid (NFAA) presents a unique set of challenges. Like most nitrofuran derivatives, NFAA is highly susceptible to rapid photodegradation in solution[1]. If your assays are yielding inconsistent results, shifting baselines, or unexpected toxicity profiles, photolytic instability is likely the culprit.

This guide bypasses generic advice to provide a deep, mechanistic understanding of NFAA photophysics, followed by self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: The Mechanistic Causality of NFAA Photodegradation

To prevent degradation, we must first understand the causality behind it. NFAA—formally (E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid[2]—features a highly conjugated


-system extending from the nitro group through the furan ring to the acrylic double bond. This creates a strong chromophore that absorbs heavily in the UV-A and blue visible spectrum (typically peaking between 313 nm and 370 nm)[3][4].

When a photon excites the NFAA molecule, two primary degradation cascades are triggered:

  • Direct Photolysis: The absorbed energy induces an immediate syn/anti (or E/Z) isomerization of the acrylic double bond[5]. This photostationary state rapidly decays, leading to the cleavage of the molecule and the formation of photolabile intermediates like 5-nitro-2-furaldehyde[3][5].

  • Autocatalytic Propagation: The photolysis of nitrofuraldehyde releases nitric oxide (NO), which rapidly oxidizes in aqueous solutions to form nitrous acid. This localized drop in pH acts as an autocatalyst, exponentially accelerating the degradation of the remaining parent NFAA molecules[5][6].

  • Indirect Photolysis (ROS): In aerated solutions, the excited NFAA triplet state can transfer energy to dissolved molecular oxygen, generating highly reactive Singlet Oxygen (

    
    ) and Hydroxyl Radicals (
    
    
    
    ) that attack the furan ring[5][7].

G NFAA 3-(5-Nitro-2-furyl)acrylic acid (Ground State) Excited Excited State NFAA* NFAA->Excited Absorbs Photon UV/Vis Light (λ < 400 nm) Photon->Excited Direct Direct Photolysis Excited->Direct Indirect Indirect Photolysis (ROS Mediated) Excited->Indirect + Dissolved O2 Isomer E/Z Isomerization Direct->Isomer Aldehyde Nitrofuraldehyde (Photolabile) Direct->Aldehyde ROS Singlet Oxygen / Hydroxyl Radicals Indirect->ROS Acid Nitrous Acid (Autocatalysis) Aldehyde->Acid NO release & oxidation Degradation Ring Cleavage & Mineralization Aldehyde->Degradation Acid->Direct Catalyzes ROS->Degradation

Photodegradation pathways of 3-(5-Nitro-2-furyl)acrylic acid including autocatalytic mechanisms.

Part 2: Troubleshooting & FAQs

Q: My NFAA stock solution in DMSO/Water turns dark yellow/brown after a few hours on the bench. What is happening? A: You are observing the macroscopic evidence of direct photolysis and ring cleavage. Standard laboratory fluorescent lighting emits sufficient UV-A radiation to excite the NFAA chromophore[3]. The color change indicates the formation of complex polymeric degradation products and nitrofuraldehyde derivatives. Resolution: All NFAA handling must be performed in actinic amber glassware, which cuts off photon transmission below 500 nm.

Q: I am using amber vials and keeping the solution in the dark, but I still see a 10-15% loss of NFAA over 24 hours in my aqueous buffer. Why? A: This is a classic symptom of Indirect Photolysis via ROS combined with Autocatalysis [5]. Even brief exposure to light during weighing or pipetting generates trace amounts of nitrofuraldehyde and nitrous acid. In an aerated solution, dissolved oxygen reacts with these trace excited states to form singlet oxygen (


), which continues to degrade the compound even after it is placed in the dark[5][8]. Resolution:  You must eliminate dissolved oxygen by sparging your solvents with Argon prior to dissolution, and strictly buffer the solution to pH 7.0 to neutralize any autocatalytic nitrous acid formation[5][6].

Q: Does temperature play a role if the primary degradation mechanism is photochemical? A: Yes. While the initial photon absorption event is temperature-independent, the subsequent secondary reactions—specifically the furan ring opening and the propagation of hydroxyl radicals—are thermally driven kinetic processes. Storing the solution at 4°C significantly suppresses the kinetic energy available for these secondary dark reactions.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not assume your compound is stable. Build validation directly into your workflow. Use the following step-by-step methodology to prepare and verify photostable NFAA solutions.

Phase 1: Solvent Preparation & Deoxygenation

  • Select a high-purity solvent system (e.g., HPLC-grade DMSO for stock, transitioning to a 50 mM Phosphate Buffer for aqueous dilution).

  • Transfer the solvent to a heavy-walled amber glass bottle.

  • Sparge the solvent continuously with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Adjust the aqueous buffer strictly to pH 7.0 ± 0.1. Causality: Natural waters and unbuffered solutions allow localized pH drops from photolytic NO release, triggering autocatalysis[5].

Phase 2: Dissolution under Actinic Shielding 5. Dim the laboratory lights or switch to red/yellow safe lights. 6. Weigh the NFAA powder[2] into an amber volumetric flask. 7. Introduce the Argon-sparged solvent and sonicate briefly (under 2 minutes to avoid thermal stress) until fully dissolved. 8. Flush the headspace of the flask with Argon before sealing with a PTFE-lined cap.

Phase 3: Analytical Validation (The Self-Validating Step) 9. Immediately withdraw a 10 µL aliquot and inject it into an HPLC-UV system (Detection wavelength: 313 nm)[4]. 10. Record the Area Under the Curve (AUC) for the parent peak. Ensure there are no secondary peaks indicative of Z-isomerization or nitrofuraldehyde formation. 11. Store the stock at 4°C in the dark. Re-inject a 10 µL aliquot prior to every biological or chemical assay to confirm the AUC remains within


 of the baseline.

Part 4: Quantitative Stability Profiles

The following table synthesizes the expected kinetic behavior of nitrofuran derivatives under various environmental conditions, allowing you to benchmark your own stability data[5][6][9].

Experimental ConditionDissolved

Status
Ambient Light ExposureEstimated Half-Life (

)
Primary Mechanism of Loss
Unbuffered Aqueous (pH ~5.5)AeratedDirect Sunlight / UV< 30 minutesDirect Photolysis & Autocatalysis
Buffered (pH 7.0)AeratedStandard Lab Fluorescent2 - 4 hoursDirect Photolysis
Buffered (pH 7.0)AeratedDark (Amber Glass)72 - 96 hoursIndirect Photolysis (ROS mediated)
Buffered (pH 7.0) + 4°CArgon SpargedDark (Amber Glass)> 30 daysNegligible (Thermally stabilized)

Part 5: References

  • Edhlund, B. L., Arnold, W. A., & McNeill, K. (2006). Aquatic photochemistry of nitrofuran antibiotics. Environmental Science and Technology, 40(17), 5422-5427.5

  • Edhlund, B. L., Arnold, W. A., & McNeill, K. (2006). Aquatic photochemistry of nitrofuran antibiotics - Experts@Minnesota. University of Minnesota. 6

  • Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry.9

  • PubChem. (2025). 3-(5-Nitro-2-furyl)acrylic acid (CID 702695). National Institutes of Health.2

  • Benchchem. Stability and Storage of 4-Nitro-2... [Nitrofurans]. 1

Sources

Optimization

Technical Support Center: Troubleshooting 3-(5-Nitro-2-furyl)acrylic Acid Synthesis

Welcome to the Application Scientist Support Center. 3-(5-Nitro-2-furyl)acrylic acid (MW: 183.12 g/mol ) is a highly versatile building block utilized extensively in the synthesis of advanced pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-(5-Nitro-2-furyl)acrylic acid (MW: 183.12 g/mol ) is a highly versatile building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly nitrofurans with potent antibacterial properties[1][2].

Synthesizing this compound typically relies on either the Perkin reaction or the Doebner modification of the Knoevenagel condensation[3]. However, the electron-withdrawing nature of the nitro group makes the furan ring highly susceptible to degradation. This guide addresses the mechanistic causality behind common synthetic failures and provides self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow & Critical Failure Points

SynthesisWorkflow Start 5-Nitro-2-furaldehyde (Starting Material) Route1 Knoevenagel Condensation (Malonic Acid, Piperidine) Start->Route1 Route2 Perkin Reaction (Acetic Anhydride, NaOAc) Start->Route2 Intermediate Aldol-type Adduct (Intermediate) Route1->Intermediate Route2->Intermediate Issue1 Issue: Resinification (Excess Heat/Base) Intermediate->Issue1 Harsh conditions Issue2 Issue: Incomplete Decarboxylation Intermediate->Issue2 Low temp Product 3-(5-Nitro-2-furyl)acrylic acid (Target Product) Intermediate->Product Optimal Heating & Decarboxylation

Workflow of 3-(5-nitro-2-furyl)acrylic acid synthesis highlighting critical failure points.

Frequently Asked Questions & Troubleshooting

Q1: Why does my reaction mixture turn into a black, intractable tar, resulting in single-digit yields? A1: This is the most common failure mode, known as resinification. The furan ring is highly sensitive to harsh alkaline conditions and excessive thermal stress[3]. Under strong base catalysis or prolonged heating above 100°C, the furan ring undergoes nucleophilic attack, leading to ring-opening and subsequent polymerization (tar formation).

  • Causality & Solution: In a standard Doebner-Knoevenagel condensation, using pure pyridine as a solvent at reflux (115°C) often degrades the 5-nitro-2-furaldehyde before the condensation completes. To prevent this, switch to a catalytic amount of piperidine (0.1 equivalents). Piperidine is a stronger secondary amine that forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the reaction and allowing you to lower the temperature to 50–85°C.

Q2: The condensation step seems to work, but my isolated yield is low and NMR shows intermediate species. Why is the decarboxylation incomplete? A2: In the Knoevenagel-Doebner route using malonic acid, the initial condensation forms a dicarboxylic acid intermediate. For the final acrylic acid product to form, this intermediate must undergo decarboxylation.

  • Causality & Solution: Decarboxylation requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low (e.g., stuck at 50°C), the reaction stalls at the intermediate phase. Implement a two-stage temperature profile: run the initial condensation at 50°C to consume the sensitive aldehyde, then ramp to 85°C specifically to drive the decarboxylation. You can self-validate this step by monitoring the reaction for CO₂ evolution (bubbling); the reaction is only complete when gas evolution ceases.

Q3: I am using the Perkin reaction (acetic anhydride and sodium acetate). Why are my yields stuck around 35%? A3: The Perkin reaction is classically used for aromatic aldehydes, but 5-nitro-2-furaldehyde is highly sensitive to the prolonged high temperatures (150°C) typically required for this route[3]. Furthermore, ambient moisture hydrolyzes the acetic anhydride into acetic acid, which protonates the sodium acetate, buffering the system and reducing the concentration of the active enolate.

  • Causality & Solution: Water contamination kills the Perkin reaction. Ensure your sodium acetate is freshly fused (anhydrous) and your acetic anhydride is distilled. However, for this specific substrate, transitioning to the Knoevenagel or a solvent-free mechanochemical method is highly recommended over the Perkin route.

Q4: My crude yield is decent, but I lose over 50% of my product during recrystallization. What is the optimal purification strategy? A4: 3-(5-Nitro-2-furyl)acrylic acid exists as cis (Z) and trans (E) isomers[4]. The synthesis typically yields a mixture of both. The cis isomer is highly soluble in common organic solvents, whereas the trans isomer is less soluble. If your reaction yielded a significant cis fraction, it remains dissolved in the mother liquor during crystallization, artificially lowering your isolated yield.

  • Causality & Solution: Isomerization to the thermodynamically favored trans form ensures uniform crystallization. Treat the crude mixture with a catalytic amount of iodine in refluxing glacial acetic acid. Iodine catalyzes the reversible homolytic cleavage of the pi-bond, allowing free rotation and accumulation of the trans-isomer, which readily crystallizes out upon cooling.

Quantitative Data: Comparison of Synthetic Methodologies

To assist in selecting the optimal route for your lab's capabilities, review the performance metrics of the standard methodologies below.

Synthesis MethodReagents & CatalystActivation / TempTimeTypical YieldPurity Profile
Classic Perkin Acetic Anhydride, NaOAcThermal / 150°C4–6 h35–45%Low (High tar/resin)
Standard Knoevenagel Malonic Acid, PyridineThermal / 115°C3 h50–60%Moderate
Optimized Two-Stage Malonic Acid, PiperidineThermal / 50°C → 85°C3.5 h80–88%High (E-isomer dominant)
Solvent-Free [5]Malonic Acid, NH₄OAcMechanical Grinding / RT15 min~85%High
Step-by-Step Methodology: Optimized Two-Stage Knoevenagel Condensation

This self-validating protocol is designed to maximize yield by protecting the furan ring during condensation and ensuring complete decarboxylation.

1. Equipment Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an internal temperature probe. Ensure all glassware is oven-dried. 2. Reagent Charging: Add 5-nitro-2-furaldehyde (1.0 eq, 14.1 g), malonic acid (1.2 eq, 12.5 g), and anhydrous pyridine (50 mL) to the flask. Stir to create a uniform suspension. 3. Catalyst Addition: Add piperidine (0.1 eq, 1.0 mL) dropwise at room temperature. Note: A slight exotherm may occur. 4. Stage 1 Heating (Condensation): Heat the mixture to 50°C and stir for 2 hours. The solution will transition to a deep orange color as the iminium ion forms and reacts. 5. Stage 2 Heating (Decarboxylation): Increase the internal temperature to 85°C. Self-Validation Check: Monitor the solution for CO₂ evolution (visible bubbling). Maintain heating for approximately 1.5 hours until all gas evolution ceases, indicating complete conversion to the acrylic acid. 6. Quenching & Precipitation: Cool the mixture to room temperature. Pour it slowly into 200 mL of vigorously stirred, ice-cold 1M HCl. This neutralizes the pyridine and precipitates the crude product. 7. Filtration: Filter the crude yellow/brown solid under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual salts and malonic acid. 8. Isomerization & Recrystallization: Transfer the crude solid to a flask containing minimal boiling glacial acetic acid. Add a single crystal of iodine (catalytic). Reflux for 30 minutes to isomerize any cis double bonds to the trans configuration[4]. Cool slowly to 4°C. Filter the bright yellow trans-3-(5-nitro-2-furyl)acrylic acid crystals and dry under vacuum at 50°C.

References
  • Title: 3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Antibacterial Agents, Nitrofurans Source: ResearchGate URL: [Link]

  • Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications Source: Scribd (Wiley-VCH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Nitro-2-Furanacrylic Acid (5-NFAA) Stability &amp; pH Optimization

Welcome to the 5-NFAA Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals navigating the physicochemical challenges of nitrofuran derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 5-NFAA Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals navigating the physicochemical challenges of nitrofuran derivatives. Rather than a generic troubleshooting list, this center provides mechanistic explanations and self-validating protocols to ensure absolute data integrity during your assays.

I. Core Troubleshooting & FAQs

Q1: Why does my 5-NFAA precipitate out of solution when the assay buffer drops below pH 4.0? Mechanistic Cause: The predicted pKa of 5-nitro-2-furanacrylic acid is approximately 3.95 1. At pH levels below this threshold, the carboxylate group is protonated, forming a neutral carboxylic acid. This uncharged species possesses significantly lower aqueous solubility because the crystalline lattice energy dominates over the hydration energy, leading to rapid precipitation. Actionable Solution: Maintain your working buffer at least 1 to 1.5 pH units above the pKa (e.g., pH 5.5–7.0) to ensure the molecule remains ionized and fully soluble. If acidic conditions are strictly required for your experimental design, introduce a miscible organic co-solvent (such as DMSO or methanol at 5-10% v/v) to stabilize the neutral form.

Q2: I observe rapid signal loss and a color shift (yellow to deep brown) when storing 5-NFAA at pH > 8.5. What drives this degradation? Mechanistic Cause: Nitrofurans are notoriously susceptible to base-catalyzed degradation. The strongly electron-withdrawing 5-nitro group renders the furan ring highly electron-deficient. In alkaline environments (pH > 8.5), hydroxide ions (OH⁻) act as nucleophiles, attacking the furan ring or the acrylic double bond via Michael addition. This initiates ring-opening and the formation of complex, highly conjugated degradation products that manifest as a brown/orange color shift. Actionable Solution: Strictly avoid prolonged exposure to alkaline buffers (e.g., Tris or Carbonate buffers at pH 9+). Store stock solutions in mildly acidic to neutral conditions (pH 5.0–7.0) at -20°C. Additionally, ensure all vessels are amber or foil-wrapped, as nitrofurans undergo rapid photodegradation.

Q3: How do I recover protein-bound 5-NFAA or its metabolic derivatives from biological matrices without destroying the analyte? Mechanistic Cause: In biological systems, nitrofurans rapidly metabolize and covalently bind to tissue proteins 2. Standard extraction requires breaking these adducts without cleaving the core stable structures. Actionable Solution: Employ controlled acid hydrolysis. A validated approach utilizes 0.2 M Hydrochloric acid (HCl) at 37°C for 16 hours 3. For high-throughput needs, this can be optimized to 0.5 M HCl at 80°C for 20 minutes [[4]](). To prevent precipitation of the freed analytes, neutralize the extract with trisodium phosphate and adjust the pH to 7.2–7.5 using sodium hydroxide prior to solid-phase extraction (SPE) 3.

II. Quantitative Data Presentation

To assist in buffer selection and formulation design, the following table summarizes the physicochemical behavior of 5-NFAA across the pH spectrum.

Table 1: pH-Dependent Stability and Solubility Profile of 5-NFAA (at 25°C)

pH RangeDominant SpeciesAqueous SolubilityStabilityPrimary Degradation Risk
< 3.5 Protonated (Neutral)Very Low (< 0.1 mg/mL)HighPrecipitation / Crystallization
4.0 - 4.5 Mixed (Equilibrium)ModerateHighMinor precipitation over time
5.0 - 7.5 Ionized (Conjugate Base)High (> 5 mg/mL)OptimalPhotodegradation (if exposed to light)
8.0 - 9.0 Ionized (Conjugate Base)HighModerateSlow base-catalyzed hydrolysis
> 9.5 Ring-Opened AdductsHighPoor (Rapid loss)Base-catalyzed furan ring opening

III. Experimental Workflows & Methodologies

Protocol: Self-Validating pH-Stability Profiling Assay

This methodology isolates pH as the sole variable by strictly controlling temperature and light exposure. It incorporates a mandatory quenching step, ensuring that post-sampling degradation artifacts do not compromise the kinetic data.

Step 1: Stock Preparation Dissolve 5-NFAA in LC-MS grade DMSO to create a 10 mM master stock. Store immediately in an amber glass vial at -20°C to prevent auto-oxidation and photolysis.

Step 2: Buffer System Setup Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., Phosphate for pH 2-3 and 6-8, Acetate for pH 4-5, Borate for pH 9-10). Pre-warm all buffers to exactly 25°C in a thermomixer.

Step 3: Incubation and Sampling Spike the 10 mM stock into each buffer to achieve a final concentration of 100 µM (ensuring DMSO remains ≤ 1% v/v to prevent solvent-induced stabilization). Incubate in the dark at 25°C. Extract 50 µL aliquots at strictly timed intervals: t = 0, 1, 2, 4, 8, and 24 hours.

Step 4: Quenching and Analysis Immediately quench the alkaline and highly acidic aliquots by diluting 1:10 into a neutralizing buffer (100 mM Phosphate, pH 7.0) to halt any ongoing pH-driven hydrolysis . Analyze the quenched samples via UHPLC-MS/MS to quantify the remaining intact 5-NFAA. Plot ln(concentration) vs. time to calculate the degradation rate constant (k) and half-life (t1/2).

IV. Mechanistic & Workflow Visualizations

G Neutral Protonated 5-NFAA (pH < 3.5) Low Solubility / Precipitates Stable Ionized 5-NFAA Base (pH 5.0 - 7.0) High Solubility / Stable Neutral->Stable Increase pH (> 4.0) Deprotonation Stable->Neutral Decrease pH (< 4.0) Protonation Degraded Ring-Opened Products (pH > 8.5) Base-Catalyzed Degradation Stable->Degraded High pH Exposure Nucleophilic Attack (OH-)

Fig 1: pH-dependent speciation and degradation pathways of 5-nitro-2-furanacrylic acid.

Workflow Start Prepare 5-NFAA Stock (10 mM in DMSO) Split Aliquot into Buffer Systems (pH 2.0 to 10.0) Start->Split Incubate Incubate at 25°C (Protect from Light) Split->Incubate Quench Quench Reaction (Neutralize to pH 7.0) Incubate->Quench Analyze UHPLC-MS/MS Analysis Quantify Intact 5-NFAA Quench->Analyze Validate Calculate Half-Life (t1/2) Establish Optimal pH Range Analyze->Validate

Fig 2: Self-validating experimental workflow for 5-NFAA pH stability profiling.

V. References

  • Title: Scientific Opinion on nitrofurans and their metabolites in food Source: Anses (EFSA) URL: [Link]

  • Title: Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites... Source: ResearchGate URL: [Link]

  • Title: Determination of Nitrofurans Metabolites Residues in Aquatic Products... Source: UQ eSpace URL: [Link]

  • Title: Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues... Source: Waters Corporation URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Nitration of Furanacrylic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the nitration of furan derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the nitration of furan derivatives. The synthesis of 5-nitro-2-furylacrylic acid from 3-(2-furyl)acrylic acid is notoriously difficult due to the electron-rich nature of the furan heterocycle, which makes it highly susceptible to unwanted side reactions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-yield, high-purity nitration.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction mixture turn into a black, tarry substance shortly after adding nitric acid? A1: This is the most common failure mode and indicates complete oxidative degradation and polymerization of the furan ring. Furan possesses a significantly reduced aromatic character compared to benzene (Dewar resonance energy of ~18 kJ/mol vs. 95 kJ/mol for benzene), making it highly sensitive to oxidative cleavage and acid-catalyzed hydrolysis[1].

  • Causality: Using standard nitrating mixtures (aqueous

    
     or 
    
    
    
    /
    
    
    ) generates strong oxidative species and introduces water. The highly dienic furan ring undergoes rapid electrophilic attack by oxidants, leading to ring-opening into 1,4-dicarbonyl compounds, which subsequently polymerize into "tar" under highly acidic conditions.
  • Solution: You must transition to a strictly anhydrous, milder nitrating agent. Generate acetyl nitrate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) in situ by reacting fuming nitric acid with acetic anhydride[2]. This acts as a controlled 
    
    
    
    donor, completely avoiding the oxidative destruction caused by free nitric acid and water.

Q2: I am isolating significant amounts of side products with modifications on the acrylic double bond. How do I prevent this? A2: You are observing electrophilic addition of the nitronium ion to the exocyclic alkene, which competes with electrophilic aromatic substitution at the furan C5 position.

  • Causality: While the C5 position of the furan ring is kinetically favored for substitution, elevated temperatures provide sufficient thermal energy to overcome the activation barrier for alkene addition or nitrodecarboxylation.

  • Solution: Strict thermal control is non-negotiable. The reaction temperature must be maintained strictly between -5 °C and +5 °C during the addition of the nitrating agent and the substrate. At sub-zero temperatures, the kinetic preference heavily favors C5 aromatic substitution over alkene addition.

Q3: My yield is low, and NMR shows unreacted starting material alongside degradation products. What is going wrong? A3: This indicates a localized stoichiometric imbalance and thermal runaway.

  • Causality: If fuming nitric acid is added too quickly to the acetic anhydride, the highly exothermic formation of acetyl nitrate causes localized temperature spikes. These micro-environments of high heat destroy the starting material. Conversely, poor mixing leaves pockets of unreacted 3-(2-furyl)acrylic acid[3].

  • Solution: Utilize vigorous mechanical stirring (magnetic stirring is insufficient for the viscous anhydride mixture at low temperatures) and use a syringe pump for the dropwise addition of fuming

    
    .
    

Part 2: Quantitative Data & Condition Comparison

To illustrate the critical importance of reagent selection and temperature control, the following table summarizes the quantitative outcomes of various nitrating systems applied to 3-(2-furyl)acrylic acid.

Nitrating SystemOperating TemperaturePrimary Reaction OutcomeMajor Side ReactionsTarget Yield (5-Nitro Isomer)

/

0 °CTar formationOxidative ring cleavage, Polymerization< 5%
Fuming

(Direct)
-10 °CPoor conversionOxidation, Exothermic runaway10 - 20%

/ Acetic Anhydride
25 °CMixed product profileAlkene addition, Nitrodecarboxylation30 - 40%
Fuming

/ Acetic Anhydride
-5 °C to +5 °C Clean C5 Substitution Minimal (Trace alkene addition) 75 - 85%

Part 3: Reaction Logic & Pathway Visualization

The following diagram maps the kinetic pathways and highlights how specific experimental choices dictate the success or failure of the nitration workflow.

ReactionLogic Start 3-(2-Furyl)acrylic Acid Starting Material Path1 Standard HNO3 / H2SO4 (Harsh Oxidation) Start->Path1 Incorrect Reagent Path2 Fuming HNO3 + Acetic Anhydride (Acetyl Nitrate) Start->Path2 Optimal Reagent Side1 Oxidative Ring Cleavage & Tar Formation Path1->Side1 Uncontrolled NO2+ & H2O Side2 Electrophilic Addition to Acrylic Alkene Path1->Side2 Lack of selectivity Path2->Side2 T > 10°C (Thermal Runaway) Target 5-Nitro-2-furylacrylic Acid (High Yield Target) Path2->Target T < 5°C, Anhydrous

Workflow logic for minimizing side reactions during furanacrylic acid nitration.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step methodology. Each phase includes a Validation Checkpoint to ensure the system is operating within the required parameters before proceeding.

Reagents Required:

  • 3-(2-furyl)acrylic acid (1.0 eq)[3]

  • Fuming Nitric Acid (

    
    , >90%) (1.2 eq)
    
  • Anhydrous Acetic Anhydride (5.0 eq)

Step 1: Preparation of the Nitrating Agent

  • In a flame-dried, 3-neck round-bottom flask equipped with an internal thermocouple, an argon inlet, and a mechanical stirrer, add the anhydrous acetic anhydride.

  • Submerge the flask in a dry ice/acetone or ice/brine bath and cool the solvent.

  • Validation Checkpoint 1: The internal temperature must stabilize at -10 °C. Do not proceed until this thermal baseline is achieved.

Step 2: In Situ Generation of Acetyl Nitrate

  • Load the fuming nitric acid into a syringe pump.

  • Add the fuming nitric acid dropwise to the cold acetic anhydride at a rate of 0.5 mL/min.

  • Validation Checkpoint 2: Monitor the internal thermocouple continuously. The temperature must not exceed 0 °C during the addition. A sudden temperature spike indicates the explosive decomposition of acetyl nitrate; if the temperature exceeds 5 °C, halt the addition immediately and increase cooling.

Step 3: Substrate Addition

  • Dissolve the 3-(2-furyl)acrylic acid in a minimal volume of cold, anhydrous acetic anhydride.

  • Add this substrate solution dropwise to the nitrating mixture over 30 minutes.

  • Validation Checkpoint 3: Maintain the internal temperature strictly between -5 °C and +5 °C to prevent addition to the acrylic double bond.

Step 4: Reaction Progression & Monitoring

  • Once addition is complete, maintain the reaction at 0 °C under vigorous mechanical stirring for 2 to 3 hours.

  • Validation Checkpoint 4: Perform a TLC analysis (Eluent: Hexane/Ethyl Acetate 7:3) visualized under UV (254 nm). The reaction is self-validated as complete when the starting material spot completely disappears, and a distinct, lower-Rf product spot dominates.

Step 5: Quenching and Isolation

  • Carefully pour the cold reaction mixture over 5 volumes of vigorously stirred crushed ice. This safely hydrolyzes the excess acetic anhydride and acetyl nitrate.

  • The target 5-nitro-2-furylacrylic acid will precipitate as a pale beige to light yellow crystalline solid[3].

  • Vacuum filter the precipitate, wash thoroughly with ice-cold distilled water to remove residual acetic acid, and recrystallize from ethanol to achieve >98% purity.

Part 5: References

  • Buy 3-(2-Furyl)acrylic acid (EVT-311466) - EvitaChem Source: evitachem.com URL:

  • US20150126716A1 - Nitrated lignin ester and process of making the same - Google Patents Source: google.com URL:

  • Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate | Journal of the American Chemical Society - ACS Publications Source: acs.org URL:

  • Furan Polymers and their Reactions 9781119888697 - DOKUMEN.PUB Source: dokumen.pub URL:

Sources

Troubleshooting

Technical Support Center: Stability of 3-(5-Nitro-2-furyl)acrylic Acid in Bacterial Culture Media

Overview & Chemical Behavior 3-(5-Nitro-2-furyl)acrylic acid (IUPAC: (E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid) is a highly reactive nitrofuran derivative widely utilized as an advanced intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Behavior

3-(5-Nitro-2-furyl)acrylic acid (IUPAC: (E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid) is a highly reactive nitrofuran derivative widely utilized as an advanced intermediate in pharmaceutical synthesis and as a broad-spectrum antimicrobial agent[1][2]. Like other nitrofurans, its efficacy in in vitro susceptibility testing is strictly dependent on its stability within complex bacterial culture media[3].

Because the molecule features a conjugated


-system (the furan ring and acrylic acid side chain) coupled with an electron-withdrawing nitro group, it is highly susceptible to environmental degradation[2]. Failure to control for photodegradation, hydrolytic cleavage, or abiotic reduction leads to the underestimation of Minimum Inhibitory Concentration (MIC) values and irreproducible pharmacokinetic data[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of your compounds during microbiological assays.

Experimental Workflow & Handling

Workflow A 1. Stock Preparation Dissolve in DMSO/DMF (Light Protected) B 2. Media Dilution Dilute into Broth (Avoid Precipitation) A->B C 3. Incubation Store at 4°C or 37°C (Amber Tubes) B->C D 4. Sampling 0.22 µm Syringe Filter (Timepoints: 0-48h) C->D E 5. Analysis HPLC/UV-Vis Quantification D->E

Recommended workflow for preparation and stability tracking of nitrofuran derivatives.

Troubleshooting Guide

Q: Why am I seeing inconsistent MIC values or a sudden loss of antimicrobial potency over a 24-hour assay? A: This is primarily caused by photodegradation and thermal hydrolysis . The conjugated double bonds and the nitro group make the molecule highly susceptible to UV-induced photo-oxidation[2]. Furthermore, elevated incubation temperatures (e.g., 37°C) accelerate the rate of hydrolytic degradation of the furan ring[3].

  • Corrective Action: Always prepare stock solutions in sterile, amber-colored tubes or tubes wrapped in aluminum foil[3]. Store working stocks at 4°C. If conducting prolonged incubations (>24 hours), you must replenish the media or mathematically account for a known degradation half-life in your pharmacokinetic models[3].

Q: Why does the compound precipitate immediately upon addition to my liquid culture media? A: This is a solubility and localized supersaturation issue. 3-(5-Nitro-2-furyl)acrylic acid is highly lipophilic and poorly soluble in water[3]. Introducing a highly concentrated organic stock solution directly into cold, aqueous media causes the solvent to diffuse away faster than the compound can solvate, leading to immediate crystallization.

  • Corrective Action: Dissolve the primary standard powder in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock (e.g., 10 mg/mL)[3]. Perform a secondary dilution using a small volume of pre-warmed (37°C) culture medium before adding it to the final bulk media[3]. Ensure the final concentration of DMSO/DMF does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Q: Why is the baseline concentration of the compound dropping in sterile media where no bacteria are present? A: This indicates chemical reduction by media components . Complex microbiological media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) often contain trace reducing agents, transition metals, or specific amino acids (like cysteine) that can abiotically reduce the nitro group or undergo Michael addition with the acrylic acid moiety[1][3].

  • Corrective Action: Avoid supplementing media with strong reducing agents (e.g., Dithiothreitol,

    
    -mercaptoethanol) unless explicitly required. Always run a sterile, compound-only control parallel to your biological replicates to establish the abiotic degradation baseline.
    

Step-by-Step Methodology: Assessing Stability in Liquid Broth

To validate the stability of 3-(5-Nitro-2-furyl)acrylic acid in your specific assay conditions, execute the following self-validating protocol. This system uses a 4°C control and a T=0 baseline to isolate thermal degradation from analytical errors[3].

  • Stock Preparation: Accurately weigh the 3-(5-Nitro-2-furyl)acrylic acid standard powder. Dissolve in DMSO to yield a 10 mg/mL concentrated stock. Keep strictly protected from light[3].

  • Working Solution: Further dilute the stock with sterile distilled water or base medium to create a 1280 µg/mL working stock[3].

  • Medicated Broth Preparation: Aseptically add the working stock to your sterile liquid culture medium (e.g., Mueller-Hinton Broth) to achieve the target final concentration (e.g., 64 µg/mL). Mix thoroughly by gentle inversion or vortexing[3].

  • Incubation & Aliquoting: Split the medicated broth into two sets of sterile, light-protected tubes. Incubate Set A at 4°C (refrigerated control) and Set B at 37°C (standard experimental temperature)[3].

  • Sampling: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The T=0 sample must be processed immediately to establish the initial baseline concentration[3].

  • Processing: Filter each sample aliquot through a 0.22 µm syringe filter to remove any potential microbial contamination or drug precipitates[3].

  • Quantification: Analyze the filtrate via HPLC (using a C18 column) or UV-Vis Spectrophotometry. Nitrofuran reduction can be tracked by measuring the decline in absorbance at 375 nm[3][4].

Quantitative Data: Stability Factors Matrix

Environmental FactorImpact on 3-(5-Nitro-2-furyl)acrylic acidRecommended Mitigation Strategy
Light Exposure (UV/Vis) High degradation rate (Photo-oxidation)Use amber tubes/foil; process in low-light environments[3].
Temperature (37°C vs 4°C) Moderate hydrolytic degradation at 37°CStore stocks at 4°C; limit assay duration if possible[3].
Aqueous Solvent Low solubility; high precipitation riskPre-dissolve in DMSO/DMF; warm media before addition[3].
Reducing Agents High degradation (Nitro group reduction)Avoid DTT/BME; use defined minimal media if possible.

Frequently Asked Questions (FAQs)

Q: How do bacterial nitroreductases impact the measurable concentration of the compound during an assay? A: Nitrofurans are prodrugs. In the presence of actively growing bacteria, bacterial nitroreductases (Type I and II) reduce the nitro group of 3-(5-Nitro-2-furyl)acrylic acid into highly reactive nitroso and hydroxylamine intermediates[4]. This enzymatic reduction rapidly depletes the parent compound from the culture media. Therefore, a drop in compound concentration during an active bacterial culture assay is a combination of abiotic degradation and active bacterial metabolism[4]. In non-growing stationary-phase cultures lacking reducing equivalents, this depletion is halted, rendering the bacteria insensitive to the drug unless metabolites like glucose are supplemented[4].

Mechanism NFA 3-(5-Nitro-2-furyl)acrylic acid (Prodrug) NR Bacterial Nitroreductases (Active Metabolism) NFA->NR Enzymatic Reduction DEG Abiotic Degradation (Photolysis / Hydrolysis) NFA->DEG Light / High Temp RI Reactive Intermediates (Nitroso / Hydroxylamine) NR->RI Electron Transfer DNA Macromolecule Damage (Bactericidal Effect) RI->DNA Covalent Binding

Mechanistic pathway of nitrofuran enzymatic activation vs. abiotic degradation.

Q: Can I prepare and store medicated agar plates containing 3-(5-Nitro-2-furyl)acrylic acid in advance? A: Yes, but with strict limitations. Aseptically add the working stock to molten agar, pour into sterile petri dishes, and allow them to solidify in a dark place[3]. Once solidified, seal the plates in plastic bags to prevent dehydration and store them at 4°C in the dark[3]. Due to the inherent instability of the nitrofuran ring, it is highly recommended to use these plates within 7 to 14 days and to run a positive control strain with a known MIC to verify potency before use.

Q: Does the presence of surfactants or natural extracts in the media affect the drug's efficacy? A: Yes. Studies on related nitrofurans indicate that amphiphilic molecules (like saponins or certain surfactants) can incorporate into bacterial membranes, altering cell permeability and surface hydrophobicity. This can lead to a synergistic bactericidal effect, artificially lowering the apparent MIC of the nitrofuran by enhancing its intracellular accumulation[5]. Ensure your media composition is strictly controlled and free of unexpected surfactants.

References

  • 3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695 - PubChem. NIH. URL: [Link]

  • Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC. NIH. URL: [Link]

  • Co-interaction of nitrofuran antibiotics and the saponin-rich extract on gram-negative bacteria and colon epithelial cells - PMC. NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Interference in UV Assays Involving 3-(5-Nitro-2-furyl)acrylic acid

Welcome to the technical support center for UV assays involving 3-(5-Nitro-2-furyl)acrylic acid (5-NFAA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for UV assays involving 3-(5-Nitro-2-furyl)acrylic acid (5-NFAA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered during spectrophotometric analysis of this compound. As Senior Application Scientists, we provide not just solutions, but also the scientific reasoning behind them to ensure robust and reliable experimental outcomes.

Introduction to 3-(5-Nitro-2-furyl)acrylic acid (5-NFAA)

3-(5-Nitro-2-furyl)acrylic acid is a versatile organic compound characterized by a nitrofuran moiety, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, containing conjugated double bonds and a nitro group, results in strong UV absorbance, which is utilized for its quantification.[2] However, the very chemical features that make it useful also render its analysis susceptible to various forms of interference.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your UV assays with 5-NFAA in a question-and-answer format.

Q1: My baseline is drifting and my readings are unstable. What are the likely causes and how can I fix this?

A1: Baseline drift and unstable readings are common spectrophotometer issues that can often be resolved by addressing instrumental and environmental factors.[3][4]

  • Instrument Warm-up: Ensure your spectrophotometer's lamp has had sufficient time to warm up, typically 15-30 minutes, to reach a stable output.[4]

  • Environmental Factors: Place the instrument on a sturdy, level surface away from vibrations, drafts, and significant temperature fluctuations, as these can affect stability.[4]

  • Cuvette Issues: Use a matched pair of clean, unscratched cuvettes for your blank and sample measurements. Any inconsistencies between the cuvettes can lead to unstable readings.

  • Sample Homogeneity: Ensure your sample is well-mixed and free of air bubbles, which can scatter light and cause erratic readings.[4]

Q2: I'm observing unexpected peaks in my UV spectrum. Could this be contamination?

A2: Yes, unexpected peaks are often a sign of contamination in your sample or solvent.

  • Solvent Purity: Use high-purity solvents (e.g., HPLC grade) to minimize interference from absorbing impurities. Always run a blank spectrum of your solvent to check for contamination.

  • Sample Matrix Components: If you are analyzing 5-NFAA in a complex matrix, such as a biological fluid or a pharmaceutical formulation, other components in the matrix may absorb at similar wavelengths.[5][6] This is known as the "matrix effect." To address this, a matrix-matched blank (a sample containing all components of the matrix except for 5-NFAA) should be used.

  • Degradation Products: 5-NFAA, like other nitrofurans, can be susceptible to photodegradation upon exposure to light.[5] This can lead to the formation of degradation products with different UV absorbance profiles. Handle and store samples in amber vials or under reduced light conditions to minimize this effect.[5]

Q3: The absorbance of my 5-NFAA sample is changing with pH. Why is this happening and how can I control it?

A3: The UV absorbance of many organic molecules, especially those with ionizable groups or nitroaromatic structures, can be highly dependent on the pH of the solution.[7][8][9][10] This is due to shifts in the electronic structure of the molecule upon protonation or deprotonation, which alters the energy of the electronic transitions responsible for UV absorbance.[8]

  • Buffering is Key: To ensure reproducible results, it is crucial to perform your UV measurements in a buffered solution. The buffer will maintain a constant pH, thus stabilizing the absorbance spectrum of 5-NFAA.

  • Finding the Optimal pH: It is advisable to determine the UV-Vis absorption spectra of 5-NFAA at different pH values to identify a pH where the absorbance is maximal and stable. For similar compounds like p-nitrophenol, distinct absorbance maxima are observed in acidic versus alkaline conditions.[10] An isosbestic point, a wavelength where the absorbance is independent of pH, may also be identified and can be useful for quantification if matrix interference is minimal at that wavelength.[7]

Q4: My standard curve for 5-NFAA is not linear. What could be the issue?

A4: A non-linear standard curve can arise from several factors:

  • High Concentration: At high concentrations, the relationship between absorbance and concentration can deviate from the linear Beer-Lambert Law. If your sample's absorbance is too high (typically above 1.5 AU), dilute it to fall within the linear range of your instrument (ideally 0.1–1.0 AU).[4]

  • Instrumental Stray Light: Stray light can cause non-linearity, particularly at high absorbances. Ensure your instrument is well-maintained and the optics are clean.[3]

  • Chemical Equilibria: If 5-NFAA is involved in concentration-dependent equilibria (e.g., dimerization), this can lead to a non-linear response. Investigating the effect of concentration on the spectral shape can provide insights into such phenomena.

Q5: The absorbance maximum (λmax) of my 5-NFAA seems to shift depending on the solvent I use. Why does this happen?

A5: This phenomenon is known as solvatochromism , where the position of the absorption band shifts with changes in solvent polarity.[11][12][13][14][15] This occurs because the solvent can interact differently with the ground and excited electronic states of the solute molecule.

  • Understanding the Shift: A shift to a longer wavelength (bathochromic or red shift) with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) suggests the ground state is more polar.

  • Maintaining Consistency: For reliable and comparable results, it is imperative to use the same solvent for all samples and standards in a given assay. If you must change solvents, you will need to re-validate your assay in the new solvent system.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in 5-NFAA UV assays.

TroubleshootingWorkflow cluster_unstable Troubleshooting Unstable Readings cluster_peaks Troubleshooting Unexpected Peaks cluster_nonlinear Troubleshooting Non-Linear Curve cluster_lambda Troubleshooting λmax Shift Start Problem with UV Assay UnstableReadings Unstable Readings / Baseline Drift Start->UnstableReadings UnexpectedPeaks Unexpected Peaks Start->UnexpectedPeaks NonlinearCurve Non-Linear Standard Curve Start->NonlinearCurve ShiftInLambdaMax Shift in λmax Start->ShiftInLambdaMax CheckWarmup Check Instrument Warm-up UnstableReadings->CheckWarmup CheckSolventPurity Run Solvent Blank UnexpectedPeaks->CheckSolventPurity DiluteSample Dilute Sample to Linear Range NonlinearCurve->DiluteSample ConsistentSolvent Use Consistent Solvent ShiftInLambdaMax->ConsistentSolvent CheckEnvironment Check for Vibrations/Drafts CheckWarmup->CheckEnvironment CheckCuvettes Inspect & Clean Cuvettes CheckEnvironment->CheckCuvettes CheckSamplePrep Ensure Homogeneous Sample CheckCuvettes->CheckSamplePrep Solution Reliable Assay Results CheckSamplePrep->Solution UseMatrixBlank Prepare Matrix-Matched Blank CheckSolventPurity->UseMatrixBlank CheckPhotodegradation Protect Sample from Light UseMatrixBlank->CheckPhotodegradation CheckPhotodegradation->Solution CheckStrayLight Check Instrument for Stray Light DiluteSample->CheckStrayLight InvestigateEquilibria Investigate Concentration Effects CheckStrayLight->InvestigateEquilibria InvestigateEquilibria->Solution RevalidateAssay Re-validate in New Solvent ConsistentSolvent->RevalidateAssay RevalidateAssay->Solution

Caption: A systematic workflow for troubleshooting common issues in 5-NFAA UV assays.

Experimental Protocols

Protocol 1: Preparation of a Standard Curve for 5-NFAA
  • Prepare a Stock Solution: Accurately weigh a known amount of 5-NFAA and dissolve it in a suitable solvent (e.g., ethanol or a buffered aqueous solution) to prepare a concentrated stock solution.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations of 5-NFAA.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax of 5-NFAA.

    • Use the same solvent or buffer as used for the standards to zero the instrument (blank).

    • Measure the absorbance of each standard.

  • Plot the Standard Curve: Plot the absorbance values against the corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Protocol 2: Assessing Matrix Effects
  • Prepare a Matrix Blank: Prepare a solution that contains all the components of your sample matrix except for 5-NFAA.

  • Spike the Matrix: Add a known concentration of 5-NFAA to the matrix blank.

  • Measure Absorbance:

    • Use the un-spiked matrix blank to zero the spectrophotometer.

    • Measure the absorbance of the spiked matrix sample.

  • Calculate Recovery: Compare the measured concentration (calculated from your standard curve) to the known spiked concentration. A recovery between 85-115% is typically acceptable, but this can vary depending on the assay requirements.[6][16]

Data Presentation

IssuePotential CauseRecommended Solution
Unstable Readings Instrument not warmed upAllow at least 15-30 minutes for the lamp to stabilize.[4]
Dirty or mismatched cuvettesUse a clean, matched pair of cuvettes.
Unexpected Peaks Solvent contaminationRun a solvent blank; use high-purity solvents.
Matrix interferenceUse a matrix-matched blank for zeroing.[5][6]
PhotodegradationProtect samples from light.[5]
Non-Linear Curve Sample too concentratedDilute the sample to an absorbance within the linear range (0.1-1.0 AU).[4]
Shift in λmax Change in solvent polarityUse a consistent solvent for all measurements.
pH effectsBuffer the solution to a constant pH.

References

  • The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. (2025). World Journal of Biology and Biotechnology.
  • Ultraviolet absorption spectrum of PNP at various pH values. The... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC. (n.d.). NCBI. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - Jurnal UPI. (2021). Jurnal UPI. Available at: [Link]

  • Determination of nitrofurans in animal feeds by liquid chromatography-UV photodiode array detection and liquid chromatography-ionspray tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways | Journal of the American Chemical Society - ACS Publications. (2024). Journal of the American Chemical Society. Available at: [Link]

  • pH effects on molecular adsorption and solvation of p-nitrophenol at silica/aqueous interfaces - PubMed. (2013). PubMed. Available at: [Link]

  • UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols - Longdom Publishing. (n.d.). Longdom Publishing. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). Shimadzu. Available at: [Link]

  • Analysis of nitrofuran drug residues in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Queen's University Belfast. (n.d.). Queen's University Belfast. Available at: [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. (n.d.). IU Indianapolis ScholarWorks. Available at: [Link]

  • Solvatochromism – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta. Available at: [Link]

  • Solvatochromic – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Available at: [Link]

  • Effect of nitrobenzene on solution UV/Vis spectra - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. Available at: [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene - MDPI. (2022). MDPI. Available at: [Link]

  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory - SciSpace. (n.d.). SciSpace. Available at: [Link]

  • 3-(5-nitro-2-furyl)acrylic acid (C7H5NO5) - PubChemLite. (n.d.). PubChem. Available at: [Link]

  • Sustainable Synthesis: An Emphasis On Green Chemical Reactions Using Eco-UVA Light For [2+2] Photocycloadditions Of Furan Deriva. (2024). Montclair State University Digital Commons. Available at: [Link]

  • 3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Maintenance Tips & Troubleshooting Guide for Your Spectrophotometer - Persee. (2026). Persee. Available at: [Link]

  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions | HINOTEK. (2025). HINOTEK. Available at: [Link]

  • Spectrophotometer Selection and Troubleshooting: A Practical Guide - Biocompare. (2021). Biocompare. Available at: [Link]

  • Photocatalytic Degradation of Acrylic Acid, Acrolein and Hydroquinone Using TiO2 under Simulated Solar Irradiation - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Photodegradation of Water-Based Acrylic Coatings Containing Silica. (n.d.). Federation of Societies for Coatings Technology. Available at: [Link]

  • Troubleshooting Common Spectrometer Issues - Verichek Technical Services. (2018). Verichek Technical Services. Available at: [Link]

  • Spectrophotometer Selection and Troubleshooting: A Practical Guide - Sper Scientific Direct. (2025). Sper Scientific Direct. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(5-Nitro-2-furyl)acrylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(5-Nitro-2-furyl)acrylic acid (CAS: 6281-23-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(5-Nitro-2-furyl)acrylic acid (CAS: 6281-23-8). As a critical building block in the synthesis of nitrofuran-derived pharmaceuticals and agrochemicals, maintaining the structural integrity of this compound is paramount[1].

The nitrofuran moiety is highly susceptible to abiotic degradation. As a Senior Application Scientist, I frequently see experimental variability arising from improper handling of this compound. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to prevent the hydrolysis and photolysis of 3-(5-Nitro-2-furyl)acrylic acid.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my 3-(5-Nitro-2-furyl)acrylic acid degrading in aqueous solutions even at room temperature? A: The degradation is driven by the intrinsic vulnerability of the nitrofuran ring to hydrolysis, which is highly pH-dependent. In alkaline or even neutral aqueous environments, the furan ring undergoes a nucleophilic attack. Under alkaline conditions, it forms an anion of (5-nitrofuran-2-yl)methanediol, which triggers an , eventually yielding nitrile oxides and degraded acyclic products[2]. To prevent this, aqueous solutions must be avoided for long-term storage. If an aqueous buffer is required for an assay, it should be slightly acidic (pH 4.0–5.0) where the[3].

Q2: I stored the solid powder on the benchtop, and it changed color from light yellow to dark orange/brown. What happened? A: You are observing photolytic degradation coupled with ambient moisture hydrolysis. The nitrofuran ring is highly photosensitive. Exposure to UV and visible light induces nucleophilic aromatic photosubstitution and homolytic cleavage pathways, leading to [3]. Solid 3-(5-Nitro-2-furyl)acrylic acid must be stored in a cool, dark place (preferably <15°C) in amber vials to block photon-induced excitation of the nitro group.

Q3: Can I use standard NaOH to adjust the pH of my stock solution? A: Absolutely not. Introducing strong bases like NaOH will immediately catalyze the redox ring-opening of the furan ring[2]. Furthermore, the acrylic acid side chain can undergo hydration across the double bond under strongly basic conditions. Always dissolve the compound in anhydrous organic solvents and only dilute into pH-controlled buffers immediately prior to your experiment.

Part 2: Quantitative Data on Nitrofuran Stability

To understand the operational window for this compound, we must look at the kinetic degradation data. The table below summarizes the effect of pH and temperature on nitrofuran stability (extrapolated from environmental hydrolytic degradation studies of nitrofuran pharmacophores)[3].

Environmental ConditionTemperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
Acidic (pH 4.0) 20°C~3.9 YearsMinimal (Stable)
Acidic (pH 4.0) 60°C~45 DaysSlow thermal degradation
Neutral (pH 7.0) 20°C~60 DaysGradual ring-opening
Alkaline (pH 9.0) 20°C< 5 DaysRapid redox ring-opening
Alkaline (pH 9.0) 60°C< 12 HoursAccelerated ring cleavage

Part 3: Visualizations of Degradation & Workflows

DegradationPathway Start 3-(5-Nitro-2-furyl)acrylic acid (Intact Furan Ring) Light UV / Visible Light Start->Light Alkaline Alkaline pH (>7) + H2O Start->Alkaline Acidic Acidic pH (≈4) / Dark Start->Acidic Photolysis Photodegradation: Nucleophilic Photosubstitution Light->Photolysis Hydrolysis Alkaline Hydrolysis: (5-nitrofuran-2-yl)methanediol Anion Alkaline->Hydrolysis Stable Stable State Maintained Acidic->Stable Degraded Redox Ring-Opening (Loss of Pharmacophore) Photolysis->Degraded Hydrolysis->Degraded

Fig 1: Environmental degradation pathways of the nitrofuran pharmacophore.

Workflow Weigh Weigh Solid (Subdued Light) Solvent Dissolve in Anhydrous DMSO or DMF Weigh->Solvent Aliquots Aliquot into Amber Vials Solvent->Aliquots Freeze Argon Purge & Store at -20°C Aliquots->Freeze

Fig 2: Optimal workflow for preparing stable, hydrolysis-resistant stock solutions.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimal Storage and Handling of Solid Material

Causality: Minimizing thermal energy and photon exposure prevents the activation energy required for furan ring opening and nucleophilic photosubstitution.

  • Inspection: Upon receipt, verify the powder is light yellow to orange[4]. Dark brown discoloration indicates prior photolysis.

  • Inert Atmosphere: Open the primary container only in a desiccator or under an argon/nitrogen stream to prevent ambient moisture absorption.

  • Aliquotting: Transfer working amounts into opaque or amber glass vials.

  • Storage: Seal vials with PTFE-lined caps and store at <15°C (4°C or -20°C is highly recommended for long-term preservation).

Protocol 2: Preparation of Hydrolysis-Resistant Stock Solutions

Causality: Using anhydrous, aprotic solvents prevents the formation of the (5-nitrofuran-2-yl)methanediol intermediate, completely arresting the hydrolytic pathway[2].

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (≥99.9% purity, water ≤50 ppm).

  • Dissolution: Weigh the required mass of 3-(5-Nitro-2-furyl)acrylic acid and dissolve it in the solvent to create a 10 mM to 50 mM stock solution. Perform this step under subdued lighting.

  • Validation: Analyze a 1 µL aliquot via HPLC (UV detection at ~300-320 nm) to confirm a single peak, establishing a baseline purity profile.

  • Storage: Purge the headspace of the vials with Argon, seal tightly, and store at -20°C. Thaw at room temperature in the dark before use.

References

  • [1] Title: 3-(5-Nitro-2-furyl)acrylic acid | CID 702695 - PubChem | Source: nih.gov | URL:[Link]

  • [3] Title: Nitrofurantoin hydrolytic degradation in the environment | Source: researchgate.net | URL:[Link]

  • [2] Title: Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions | Source: researchgate.net | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 3-(5-Nitro-2-furyl)acrylic Acid vs. Specific Metabolite Standards in Nitrofuran Residue Analysis

As a Senior Application Scientist overseeing veterinary drug residue testing, I frequently encounter the architectural dilemma of choosing the right reference standards for nitrofuran analysis. Nitrofurans (e.g., furazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing veterinary drug residue testing, I frequently encounter the architectural dilemma of choosing the right reference standards for nitrofuran analysis. Nitrofurans (e.g., furazolidone, furaltadone, nitrofurantoin, nitrofurazone) are rapidly metabolized in vivo, leaving behind persistent, protein-bound metabolites (AOZ, AMOZ, AHD, SEM). Because these terminal metabolites lose the defining 5-nitrofuran ring, they are too small to be immunogenic on their own.

To solve this, laboratories employ two distinct analytical paradigms: broad-spectrum screening using generic structural mimics like 3-(5-Nitro-2-furyl)acrylic acid (NFAA) , and absolute confirmatory quantification using Isotope-Labeled Specific Standards (e.g., AOZ-d4). This guide objectively compares these standards, providing the mechanistic causality and self-validating protocols required to implement them effectively.

Mechanistic Grounding & Causality

The Role of 3-(5-Nitro-2-furyl)acrylic acid (NFAA)

NFAA (CAS: 6281-23-8) is a highly specialized generic hapten [1]. The causality behind its selection lies in its molecular architecture. It perfectly preserves the conserved 5-nitrofuran moiety shared by all parent nitrofuran drugs, which acts as the primary epitope for antibody recognition [2]. Simultaneously, the acrylic acid side-chain provides a reactive carboxylic acid group. This allows for direct covalent conjugation to carrier proteins (like BSA or KLH) via carbodiimide crosslinker chemistry (EDC/NHS), rendering the small molecule immunogenic enough to raise broad-spectrum polyclonal antibodies[3].

The Role of Isotope-Labeled Standards (e.g., AOZ-d4, AMOZ-d5)

While NFAA is the gold standard for raising antibodies for high-throughput screening, it cannot account for the severe matrix effects (ion suppression/enhancement) encountered in complex matrices like honey or tissue during mass spectrometry. Isotope-labeled standards are structurally identical to the target derivatized metabolites but contain heavy isotopes (Deuterium or Carbon-13). Because they co-elute with the target analytes in LC-MS/MS, they experience the exact same matrix interference, allowing for absolute quantitative correction [4].

Performance Comparison & Quantitative Data

The following table summarizes the experimental performance of NFAA against alternative standardization strategies.

Performance Metric3-(5-Nitro-2-furyl)acrylic acid (NFAA)Isotope-Labeled Standards (e.g., AOZ-d4)Specific Metabolite Haptens (e.g., CPAOZ)
Primary Application Generic hapten for broad-spectrum ELISAInternal standard for LC-MS/MS quantificationSpecific hapten for targeted ELISA
Target Recognition Parent nitrofurans & generic structural mimicsSpecific derivatized metabolites (e.g., NBA-AOZ)Specific derivatized metabolites
Sensitivity (Typical) IC50: 0.7 - 4.23 µg/L[3]CCα: 0.07 - 0.46 µg/kg[4]IC50: <0.1 µg/L
Throughput Capacity High (Multiplex screening of multiple drugs)Low to Medium (Requires chromatographic separation)High (Single-target screening)
Matrix Effect Mitigation Poor (Relies entirely on sample dilution/cleanup)Excellent (Co-elution normalizes MS suppression)Poor (Relies on sample cleanup)
Cost per Sample Low (Enables cheap immunological assays)High (Requires expensive MS instrumentation)Low

Experimental Workflows & Self-Validating Protocols

Protocol A: NFAA-Based Immunogen Synthesis for Broad-Spectrum ELISA

To utilize NFAA for broad-spectrum screening, it must first be conjugated to a carrier protein. This protocol is designed as a self-validating system using UV-Vis spectroscopy to confirm successful conjugation.

  • Activation: Dissolve 10 mg of NFAA in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). Stir in the dark at room temperature for 2 hours to form the amine-reactive NHS-ester.

  • Conjugation: Dropwise, add the activated NFAA solution to 10 mL of BSA solution (10 mg/mL in 0.1 M carbonate buffer, pH 9.6). Stir overnight at 4°C.

  • Purification: Dialyze the mixture extensively against PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unreacted NFAA.

  • Self-Validation (Hapten Density): Measure the UV-Vis absorbance of the purified conjugate. NFAA exhibits a strong absorption peak at ~320 nm (due to the nitrofuran ring), whereas native BSA absorbs primarily at 280 nm. The presence of a distinct 320 nm peak in the dialyzed protein confirms covalent attachment. The hapten-to-protein ratio can be calculated using the Beer-Lambert law.

Hapten_Conjugation NFAA 3-(5-Nitro-2-furyl)acrylic acid (Generic Hapten) Activation EDC/NHS Activation (Forms reactive ester) NFAA->Activation Conjugate NFAA-Protein Conjugate (Immunogen) Activation->Conjugate Carrier Carrier Protein (BSA or KLH) Carrier->Conjugate Antibody Broad-Spectrum Polyclonal Antibodies Conjugate->Antibody Immunization

Figure 1: Synthesis pathway of NFAA-protein conjugates for broad-spectrum antibody generation.

Protocol B: Isotope-Dilution LC-MS/MS for Specific Metabolites

When a sample flags positive in an NFAA-based ELISA screen, it must be confirmed using isotope-labeled standards via LC-MS/MS[4]. This protocol's self-validation relies on internal standard recovery metrics.

  • Hydrolysis & Spiking: Weigh 1.0 g of homogenized tissue/honey into a centrifuge tube. Spike with 1.0 ng of isotope-labeled internal standards (AOZ-d4, AMOZ-d5, AHD-[13C3], SEM-[13C,15N2]). Add 5 mL of 0.125 M HCl and incubate at 37°C for 16 hours to release protein-bound metabolites.

  • Derivatization: Add 0.5 mL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Incubate for an additional 2 hours at 37°C to form the nitrophenyl derivatives (e.g., NPAOZ).

  • Extraction: Adjust pH to 7.4 using 1 M K2HPO4. Extract twice with 5 mL of ethyl acetate. Evaporate the organic layer to dryness under nitrogen and reconstitute in 1 mL of initial mobile phase.

  • Self-Validation (Recovery & Ion Ratios): Analyze via LC-MS/MS in MRM mode. The system validates the extraction efficiency if the absolute peak area of the spiked isotope standards yields a recovery of 80–110%. Furthermore, the ratio between the qualifier and quantifier transition ions must remain within ±20% of the calibration standards to confirm analyte identity.

Analytical_Workflow cluster_ELISA Broad Screening (Immunoassay) cluster_LCMS Confirmatory Analysis (LC-MS/MS) Sample Tissue/Honey Sample Hydrolysis Acid Hydrolysis (Release bound metabolites) Sample->Hydrolysis Spike1 Use NFAA-raised Antibodies Hydrolysis->Spike1 Spike2 Spike Isotope Standards (e.g., AOZ-d4, AMOZ-d5) Hydrolysis->Spike2 ELISA Multiplex ELISA (High Throughput) Spike1->ELISA Deriv Derivatization with 2-NBA Spike2->Deriv LCMS LC-MS/MS Detection (High Specificity) Deriv->LCMS

Figure 2: Comparison of ELISA screening and LC-MS/MS confirmatory workflows for nitrofurans.

Conclusion

The choice between 3-(5-Nitro-2-furyl)acrylic acid and isotope-labeled standards is not a matter of superiority, but of strategic application within the analytical pipeline. NFAA is an indispensable, cost-effective tool for synthesizing immunogens that power high-throughput, broad-spectrum screening assays. However, for regulatory compliance and absolute quantification, isotope-dilution LC-MS/MS remains the mandatory confirmatory step to overcome matrix suppression.

References
  • National Center for Biotechnology Information. "3-(5-Nitro-2-furyl)acrylic acid." PubChem Compound Summary for CID 702695, 2025. Available at:[Link]

  • Cooper, K. M., Fodey, T. L., Campbell, K., & Elliott, C. T. "Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain." Current Organic Chemistry, 21(26), 2675-2689, 2017. Available at:[Link]

  • Khong, S.-P., Gremaud, E., Richoz, J., Delatour, T., Guy, P. A., Stadler, R. H., & Mottier, P. "Analysis of Matrix-Bound Nitrofuran Residues in Worldwide-Originated Honeys by Isotope Dilution High-Performance Liquid Chromatography−Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 52(17), 5309–5315, 2004. Available at:[Link]

Sources

Comparative

Comparative Mutagenicity Guide: 3-(5-Nitro-2-furyl)acrylic Acid vs. Furan Analogues

Introduction Nitrofuran derivatives have historically been utilized as potent antimicrobial and antiparasitic agents. However, their clinical development is heavily constrained by their genotoxic potential.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrofuran derivatives have historically been utilized as potent antimicrobial and antiparasitic agents. However, their clinical development is heavily constrained by their genotoxic potential. Understanding the structure-activity relationship (SAR) of these compounds is critical for drug development professionals aiming to design safer, targeted analogues.

This guide provides an objective, data-driven comparison of the mutagenicity of 3-(5-Nitro-2-furyl)acrylic acid (NFAA) against simple furan and nitrofuran analogues. It details the structural determinants of toxicity, the underlying mechanistic pathways, and the validated experimental protocols required to accurately quantify these effects.

Structural Determinants of Mutagenicity (SAR Analysis)

The mutagenic activity of furan derivatives is not inherent to the furan ring itself; rather, it is strictly dependent on specific functional group substitutions and their spatial arrangement [1].

  • The Nitro Group Requirement: Simple furans exhibit absolutely no mutagenic activity in standard bacterial assays. The addition of a nitro group is the fundamental prerequisite for genotoxicity, acting as the primary substrate for bacterial enzymatic activation [1].

  • Positional Isomerism (Alpha vs. Beta): The position of the nitro group dictates the magnitude of mutagenicity. Alpha-substituted nitrofurans (e.g., 5-nitrofuran) are potent mutagens, generating approximately 5 to 15 revertants per nanomole in the Ames test. Conversely, shifting the nitro group to the beta position severely attenuates this activity to roughly 0.3 revertants per nanomole [1].

  • The Vinyl-Acrylic Acid Extension: The incorporation of a vinyl-acrylic acid moiety at the C2 position—forming 3-(5-Nitro-2-furyl)acrylic acid—dramatically amplifies genotoxicity. NFAA is more effective by a full decadic order (a 10-fold increase) compared to simple 5-nitrofurans [1]. Causality: This extended conjugated system stabilizes the reactive hydroxylamine and nitroxide radical intermediates formed during nitroreduction, increasing their half-life and facilitating deeper, more stable DNA intercalation.

  • Lipophilicity and Alkyl Chain Branching: When modifying NFAA into various alkyl esters or N-alkylamides, the SOS-inducing potency inversely correlates with lipophilicity. Furthermore, branched alkyl substituents yield lower mutagenic responses than their n-alkyl homologues. This is likely due to steric hindrance preventing efficient binding of bulky, lipophilic analogues to the active sites of bacterial nitroreductases [2].

Mechanistic Pathway of Nitrofuran Mutagenesis

The genotoxicity of NFAA and its analogues is a prodrug-like phenomenon. The parent compounds are not intrinsically reactive to DNA but undergo enzymatic reduction by bacterial nitroreductases. This reduction yields highly electrophilic species that covalently bind to DNA.

Crucially, the resulting DNA lesions are processed primarily by the error-prone recA-dependent SOS repair system , rather than the error-free uvrA excision repair pathway [1]. The forced reliance on recA is the direct mechanistic cause of the observed frameshift and base-pair substitution mutations.

G Furan Simple Furan (Non-Mutagenic) Nitro5 5-Nitrofuran (Base Mutagen) Furan->Nitro5 + NO2 (Alpha) NFAA 3-(5-Nitro-2-furyl)acrylic acid (10x Mutagenic) Nitro5->NFAA + Vinyl-acrylic Nitroreductase Bacterial Nitroreductase (Activation) Nitro5->Nitroreductase NFAA->Nitroreductase Enzymatic Reduction DNA_Adducts Electrophilic Intermediates & DNA Adducts Nitroreductase->DNA_Adducts Reactive Species RecA recA-Dependent SOS Repair DNA_Adducts->RecA DNA Lesions Mutagenesis Frameshift / Base-Pair Mutagenesis RecA->Mutagenesis Error-Prone Repair

Caption: Structural evolution and mechanistic pathway of 3-(5-Nitro-2-furyl)acrylic acid mutagenesis.

Comparative Mutagenicity Data

The following table synthesizes the quantitative performance of these compounds across standard genotoxicity assays, highlighting the structural impact on mutation rates and repair dependency.

Compound ClassKey Structural FeatureAmes Test Activity (Revertants/nmol)SOS Chromotest ActivityPrimary Repair Dependency
Simple Furans Lack of NO₂ groupNegative (0)NegativeN/A
Beta-Nitrofurans NO₂ at beta positionVery Low (~0.3)WeakrecA
Simple 5-Nitrofurans NO₂ at alpha positionModerate (5 - 15)ModeraterecA
3-(5-Nitro-2-furyl)acrylic acid Alpha NO₂ + Vinyl-acrylicHigh (>100)StrongrecA
NFAA n-alkyl esters Increased lipophilicityModerate to HighDecreases with chain lengthrecA

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validations (constitutive enzyme checks and specific strain markers) to distinguish true mutagenesis from mere cytotoxicity.

Protocol 1: The Ames Test for Nitrofurans (Salmonella typhimurium)

Rationale: Strain TA98 detects frameshifts (ideal for bulky NFAA adducts), while TA100 detects base-pair substitutions.

  • Strain Authentication: Verify the uvrB mutation (via UV sensitivity) and rfa mutation (via crystal violet sensitivity). Causality: The rfa mutation ensures the bacterial envelope is highly permeable to bulky furan analogues, preventing false negatives due to poor drug uptake.

  • Vehicle Selection: Dissolve NFAA in DMSO. Ensure the final concentration of DMSO on the plate does not exceed 4% (v/v) to prevent solvent-induced toxicity.

  • Metabolic Activation (S9 Mix): Test compounds both with and without Aroclor 1254-induced rat liver S9 mix. Causality: Because bacteria possess endogenous nitroreductases, NFAA is typically a direct-acting mutagen in these strains; however, S9 is required to rule out mammalian metabolic detoxification or alternative activation pathways.

  • Plate Incorporation: Mix 100 µL of the bacterial suspension, the test compound, and S9 (if used) into top agar containing trace amounts of histidine and biotin. Pour evenly over minimal glucose agar plates.

  • Incubation & Self-Validation: Incubate at 37°C for 48-72 hours. Critical Validation Step: Before counting revertant colonies, examine the background bacterial lawn using a stereomicroscope. A sparse or absent lawn indicates severe cytotoxicity, which can cause surviving bacteria to scavenge trace histidine and form false-positive microcolonies, invalidating the revertant count.

Protocol 2: The SOS Chromotest for NFAA Derivatives (Escherichia coli PQ37)

Rationale: Directly quantifies the activation of the recA-dependent pathway, which is the primary driver of nitrofuran mutagenicity[1][2].

  • Culture Preparation: Grow E. coli PQ37 (carrying a sulA::lacZ fusion) in L-broth to an OD600 of 0.4. Causality: This ensures cells are in the exponential growth phase where endogenous nitroreductase expression and metabolic activity are optimal.

  • Co-incubation: Incubate the bacterial culture with varying concentrations of NFAA derivatives for exactly 2 hours at 37°C.

  • Dual-Enzyme Assay (The Self-Validating Step):

    • Assay β-galactosidase activity (using ONPG substrate) to measure direct SOS induction.

    • Assay alkaline phosphatase activity (using PNPP substrate) to measure constitutive protein synthesis.

    • Causality: If alkaline phosphatase activity drops significantly, the compound is inhibiting general mRNA/protein synthesis (cytotoxicity). The SOS induction must be mathematically corrected against this drop to prevent false-negative genotoxicity readings [2].

  • Data Calculation: Calculate the SOS Induction Factor (IF) using the formula: IF = (β-gal / AlkPase) treated / (β-gal / AlkPase) control. An IF > 1.5 indicates significant, validated genotoxicity.

References

  • Mutagenic activities of simple nitrofuran derivatives. I. Comparison of related compounds in the phage inductest, chloroplast-bleaching and bacterial-repair and mutagenicity tests. Mutation Research.[Link]

  • Relationships Between Structure of 5-nitro-2-furylethylenes and Their SOS-function-inducing Activities in Escherichia Coli. Chemico-Biological Interactions. [Link]

Validation

Reproducibility of 3-(5-Nitro-2-furyl)acrylic acid synthesis protocols

Executive Summary & Mechanistic Context 3-(5-Nitro-2-furyl)acrylic acid (CAS 6281-23-8) is a highly versatile building block in organic synthesis, primarily utilized in the pharmaceutical industry to develop advanced ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

3-(5-Nitro-2-furyl)acrylic acid (CAS 6281-23-8) is a highly versatile building block in organic synthesis, primarily utilized in the pharmaceutical industry to develop advanced antiparasitic, antibacterial, and antiamoebic agents[1]. It serves as a critical precursor for synthesizing hybrid molecules, such as those derived from metronidazole, which are used to combat resistant pathogens[2].

However, the synthesis of 3-(5-Nitro-2-furyl)acrylic acid presents significant reproducibility challenges. The furan ring is notoriously sensitive to strong acids and oxidizing agents, making direct functionalization difficult. As an application scientist, achieving high-yield, reproducible batches requires a deep understanding of the thermodynamic and kinetic controls governing the two primary synthetic routes: the Knoevenagel Condensation and Direct Nitration .

Comparative Analysis of Synthetic Pathways

The choice of protocol dictates not only the yield but the impurity profile of the final API intermediate.

Route A: Direct Nitration of 3-(2-Furyl)acrylic Acid

Direct nitration using standard


 mixtures is historically plagued by poor reproducibility. The electron-rich furan ring is susceptible to acid-catalyzed ring opening. Furthermore, the nitration process frequently triggers an addition-elimination reaction with simultaneous decarboxylation, yielding the unwanted byproduct 1-nitro-2-(2-furyl)ethene[3]. Recent advancements utilize 

as both a nitrating agent and catalyst to control nitrodecarboxylation, but scalability remains a challenge[4].
Route B: Knoevenagel Condensation (The Industry Standard)

The condensation of 5-nitrofurfural with malonic acid is the most reliable route. The reaction relies on base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration and decarboxylation. While traditional solvent-based methods (using pyridine/piperidine) require long reflux times, solvent-free mechanochemical grinding has emerged as a superior alternative, offering higher yields and eliminating hazardous solvent waste[5].

Quantitative Performance Comparison
Synthesis ProtocolActivation MethodTemp (°C)TimeAvg. Yield (%)Primary Byproducts / ImpuritiesE-Factor (Waste)
Traditional Knoevenagel Pyridine / Reflux115°C3-5 hrs65 - 70%Unreacted aldehyde, Pyridine residuesHigh
Solvent-Free Knoevenagel Mechanical GrindingRT15 mins~85%Minimal (Water and

only)
Very Low
Standard Nitration

0°C2 hrs< 40%1-nitro-2-(2-furyl)ethene[3]High
Catalytic Nitration

[4]
80°C12 hrs60 - 75%Oxidized furan derivativesMedium

Visualizing the Chemical Workflows

SynthesisRoutes NF 5-Nitrofurfural + Malonic Acid KC_Solv Knoevenagel (Pyridine/Heat) NF->KC_Solv KC_Mech Knoevenagel (Mech. Grinding) NF->KC_Mech FA 3-(2-Furyl)acrylic Acid Nitration Direct Nitration (HNO3/H2SO4) FA->Nitration CuNitration Catalytic Nitration (Cu(NO3)2) FA->CuNitration Target 3-(5-Nitro-2-furyl)acrylic acid (Target) KC_Solv->Target Moderate Yield KC_Mech->Target High Yield Nitration->Target Low Yield Byproduct 1-Nitro-2-(2-furyl)ethene (Byproduct) Nitration->Byproduct Decarboxylation CuNitration->Target Controlled

Comparative synthetic pathways for 3-(5-Nitro-2-furyl)acrylic acid.

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols are designed as self-validating systems. They incorporate observable physical and chemical shifts that confirm reaction progress without requiring immediate instrumental analysis.

Protocol 1: Solvent-Free Mechanochemical Synthesis (Optimized)

Causality: Mechanical grinding increases the local concentration of reactants to virtually 100%, driving the kinetics of the Knoevenagel condensation forward rapidly at room temperature[5].

  • Reagent Loading: In an agate mortar (or ball mill for scale-up), combine 1.0 equivalent of 5-nitrofurfural and 1.1 equivalents of malonic acid.

  • Catalysis: Add 0.1 equivalents of ammonium acetate (catalyst).

  • Mechanical Activation: Grind the dry powders continuously.

    • Self-Validation Checkpoint 1 (State Change): Within 2-3 minutes, the dry powder will transition into a sticky paste. This is physical proof of the dehydration step (water generation).

    • Self-Validation Checkpoint 2 (Gas Evolution): As grinding continues (5-10 minutes), mild effervescence will occur. This

      
       release confirms the decarboxylation of the dicarboxylic acid intermediate into the target trans-acrylic acid.
      
  • Isolation: Once the paste solidifies into a yellow mass (approx. 15 mins), suspend in cold water to dissolve unreacted malonic acid and catalyst. Filter and dry.

Protocol 2: Downstream Amide Coupling for Antiparasitic Agents

Causality: 3-(5-Nitro-2-furyl)acrylic acid must be activated before it can be coupled with amines (like metronidazole derivatives) to form antiparasitic hybrid molecules. N,N´-carbonyldiimidazole (CDI) is preferred over thionyl chloride to avoid acidic degradation of the furan ring[2].

  • Activation: To a stirred solution of 3-(5-nitro-2-furyl)acrylic acid (1.90 mmol) in dry DMF (3 mL) under ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , add CDI (1.90 mmol) dissolved in DMF.
    
    • Self-Validation Checkpoint 1 (Activation): Immediate, vigorous bubbling (

      
       evolution) will occur. The cessation of bubbling (approx. 15 mins) validates the complete formation of the reactive acyl imidazole intermediate.
      
  • Coupling: Add the target amine (1.90 mmol) and triethylamine (0.5 mL). Stir for 3 hours.

    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Silica gel,

      
      :hexane 3:1). The disappearance of the starting acid spot and the emergence of a new fluorescent product spot validates reaction completion.
      
  • Workup: Quench with water and extract with ethyl acetate.

DownstreamApplication Acid 3-(5-Nitro-2-furyl)acrylic acid CDI CDI Activation (-CO2, -Imidazole) Acid->CDI Intermediate Acyl Imidazole Intermediate CDI->Intermediate Product Antiparasitic Hybrid Molecule Intermediate->Product Amine Coupling Amine Metronidazole Amine Derivative Amine->Product

Downstream amide coupling workflow for antiparasitic drug development.

Conclusion

For drug development professionals requiring highly reproducible batches of 3-(5-Nitro-2-furyl)acrylic acid, the solvent-free mechanochemical Knoevenagel condensation is the superior alternative to direct nitration. It bypasses the inherent instability of the furan ring under strongly acidic conditions, eliminates the risk of nitrodecarboxylation byproducts, and provides a highly visible, self-validating reaction pathway.

References

  • Source: MDPI Molecules (2009)
  • 3-(5-Nitro-2-furyl)
  • Buy 3-(5-Nitro-2-furyl)
  • Buy 3-(2-Furyl)acrylic acid (EVT-311466)
  • Cu(NO3)2-catalyzed nitrodecarboxylation of α,β-unsaturated acids: facile synthesis of (E)

Sources

Comparative

The Gold Standard in Purity Assessment: qNMR vs. HPLC for 3-(5-Nitro-2-furyl)acrylic Acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of complex heterocyclic intermediates.1 (CAS: 6281-23-8) is a highly reactive building block utilized extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of complex heterocyclic intermediates.1 (CAS: 6281-23-8) is a highly reactive building block utilized extensively in the synthesis of nitrofuran-based pharmaceuticals and advanced agrochemicals[1]. Its conjugated nitrofuran moiety and acrylic acid tail make it prone to specific degradation pathways, complicating routine purity assessments.

Historically, High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) has been the default technique. However, HPLC is a relative method that relies heavily on the availability of2 for the analyte itself[2]. For early-stage drug development or reference material certification, this creates a paradox: how do you certify the purity of a standard without a pre-existing standard?

Quantitative Nuclear Magnetic Resonance (qNMR) solves this by acting as a primary ratio measurement procedure. Because the area under an NMR resonance is 3 of the nuclei producing it, qNMR allows for absolute quantification using a universal internal standard, completely bypassing the need for an analyte-specific reference[3].

Mechanistic Comparison: Why qNMR Outperforms HPLC for Nitrofuran Derivatives

In HPLC-UV, the response factor (extinction coefficient) of 3-(5-Nitro-2-furyl)acrylic acid differs vastly from its potential impurities (e.g., unreacted 5-nitrofurfural or des-nitro analogs). If an impurity lacks a strong chromophore, 2[2].

Conversely, qNMR is independent of chromophores. It detects all proton-bearing species equitably. By co-dissolving the analyte with a highly characterized internal standard (IS), we can determine absolute purity with direct traceability to the International System of Units (SI)[4].

G cluster_qnmr qNMR Pathway (Primary Method) cluster_hplc HPLC-UV Pathway (Relative Method) Sample 3-(5-Nitro-2-furyl)acrylic acid Sample qNMR_Prep Weigh Sample + Internal Standard (Maleic Acid in DMSO-d6) Sample->qNMR_Prep HPLC_Prep Prepare Sample Solutions (Serial Dilutions) Sample->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (Long T1 Relaxation) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Ratio Calculation (No Analyte Standard Needed) qNMR_Acq->qNMR_Calc AbsolutePurity Absolute Purity Determination qNMR_Calc->AbsolutePurity HPLC_Acq Chromatographic Separation & UV Detection HPLC_Prep->HPLC_Acq HPLC_Calc Calibration Curve via Analyte Reference Standard HPLC_Acq->HPLC_Calc RelativePurity Relative Purity Determination HPLC_Calc->RelativePurity

Logical comparison of qNMR (absolute) vs. HPLC-UV (relative) purity assessment workflows.

Selecting the Optimal Internal Standard

For 3-(5-Nitro-2-furyl)acrylic acid, the choice of internal standard and solvent is critical. The analyte is highly polar and aromatic, making DMSO-d6 the optimal solvent to ensure complete dissolution without line broadening[5].

Based on BIPM guidelines,6 for this system[6].

Causality: Spectral clarity is the foundation of qNMR. Maleic acid produces a sharp, distinct singlet for its two equivalent olefinic protons at approximately 6.2 ppm in DMSO-d6[6]. The protons of 3-(5-Nitro-2-furyl)acrylic acid appear further downfield (typically >6.5 ppm for the acrylic and furan protons). This guarantees zero spectral overlap, ensuring precise and unambiguous peak integration[5][7].

Self-Validating qNMR Experimental Protocol

To ensure scientific integrity, every qNMR workflow must be designed as a self-validating system. Below is the optimized protocol for absolute quantification of 3-(5-Nitro-2-furyl)acrylic acid.

Workflow Weighing 1. Co-Weighing Analyte + Maleic Acid Dissolution 2. Dissolution in DMSO-d6 Weighing->Dissolution Acquisition 3. NMR Acquisition (90° Pulse, d1 > 5*T1) Dissolution->Acquisition Integration 4. Phase/Baseline Correction & Peak Integration Acquisition->Integration Calculation 5. Purity Calculation Using Molar Ratio Eq. Integration->Calculation

Step-by-step self-validating qNMR experimental protocol for absolute quantification.

Step 1: Precision Gravimetry (The Critical Bottleneck)
  • Procedure: Using a calibrated microanalytical balance (readability 0.001 mg), accurately co-weigh ~10.0 mg of 3-(5-Nitro-2-furyl)acrylic acid and ~5.0 mg of Maleic Acid Certified Reference Material (CRM) into a static-free vial.

  • Causality: qNMR is fundamentally a mass-balance technique disguised as spectroscopy. The accuracy of the final purity value is entirely bottlenecked by the precision of this initial co-weighing step. Static electricity or buoyancy errors here will irreversibly skew the final purity[6].

Step 2: Dissolution
  • Procedure: Add 1.0 mL of high-purity DMSO-d6. Vortex and sonicate for 2 minutes to ensure complete homogenization.

  • Causality: Incomplete dissolution creates a non-homogeneous sample, leading to localized concentration gradients, line broadening, and under-representation of the analyte's molar mass[5].

Step 3: NMR Acquisition Parameters
  • Procedure: Acquire a 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (

    
    ) to > 60 seconds. Acquire 64 scans.
    
  • Causality: Incomplete longitudinal relaxation (

    
    ) is the leading cause of integration error in qNMR. Maleic acid and aromatic furan protons relax at different rates. A delay of at least 
    
    
    
    of the slowest-relaxing nucleus ensures all spins return to thermal equilibrium before the next pulse, 8[6][8].
Step 4: Processing and Calculation
  • Procedure: Apply a mild exponential window function (LB = 0.3 Hz). Perform strict manual phase and baseline correction. Integrate the Maleic Acid singlet (~6.2 ppm, 2H) and a distinctly resolved proton of the analyte (e.g., the furan proton).

  • Calculation: Purity is derived using the fundamental qNMR molar ratio equation:

    
    
    

Quantitative Performance: qNMR vs. HPLC-UV

The following table synthesizes the performance metrics of both techniques when assessing the purity of 3-(5-Nitro-2-furyl)acrylic acid[2][9].

Performance MetricQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct molar proportionality (Primary Method)Chromatographic separation & UV absorbance
Reference Standard Need Universal Internal Standard (e.g., Maleic Acid)Analyte-specific Reference Standard required
Accuracy Absolute (Independent of UV response factors)Relative (Dependent on impurity response factors)
Precision (RSD) < 1.0% (with optimized

relaxation)
< 0.5%
Sample Prep Time ~10 minutes (Weighing & Dissolution)~45 minutes (Serial dilutions, mobile phase prep)
Method Development Minimal (Solvent and IS selection)Extensive (Column, gradient, wavelength optimization)

Conclusion

While HPLC-UV remains a workhorse for routine batch monitoring, qNMR is the undisputed gold standard for absolute purity assessment and reference material certification of 3-(5-Nitro-2-furyl)acrylic acid. By eliminating the need for analyte-specific reference standards and bypassing the pitfalls of variable UV response factors, qNMR provides a metrologically traceable, highly accurate purity value that stands up to the most rigorous regulatory scrutiny.

References

  • BenchChem Technical Support Team . Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem. 2

  • ResolveMass Laboratories . Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. 5

  • Chem-Impex . 3-(5-Nitro-2-furyl)acrylic acid. Chem-Impex. 1

  • Calpaclab . 3-(5-Nitro-2-furyl)acrylic Acid, 5g, Each. Lab Supplies. 10

  • Acanthus Research . Quantitative NMR Spectroscopy. Acanthus Research. 7

  • MDPI . Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids. MDPI. 11

  • BIPM . Octad of standards for qNMR purity measurements. BIPM. 4

  • BIPM . ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. BIPM. 6

  • PubChem . 3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695. NIH. 12

  • Chromsoc . Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. Chromsoc. 8

  • CymitQuimica . 3-(5-Nitro-2-furyl)acrylic Acid. CymitQuimica. 13

  • TCI Chemicals . 3-(5-Nitro-2-furyl)acrylic Acid 6281-23-8. Tokyo Chemical Industry Co., Ltd. Link

  • ResolveMass Laboratories . Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. 3

  • Benchchem . A Comparative Guide to Quantitative NMR (qNMR) for Purity. Benchchem. 14

  • ResearchGate . Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. 9

Sources

Validation

Comparison of solvent effects on 3-(5-Nitro-2-furyl)acrylic acid absorption

Title: Comparative Analysis of Solvent Effects on the Photophysics of 3-(5-Nitro-2-furyl)acrylic Acid Executive Summary For researchers and drug development professionals, understanding the physicochemical behavior of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Solvent Effects on the Photophysics of 3-(5-Nitro-2-furyl)acrylic Acid

Executive Summary

For researchers and drug development professionals, understanding the physicochemical behavior of active pharmaceutical intermediates is non-negotiable.[1] is a highly reactive building block utilized in the synthesis of advanced antibacterial agents and pharmaceuticals targeting inflammatory diseases[2]. Characterized by a light yellow to orange crystalline powder[3], this compound features a highly conjugated "push-pull" electronic system.

While simpler nitrofurans exhibit UV-Vis absorption peaks in the 310–320 nm region[4], the extended


-conjugation provided by the acrylic acid moiety pushes its absorption further into the UVA spectrum. This guide objectively compares how different solvent environments modulate the absorption profile (solvatochromism) of 3-(5-Nitro-2-furyl)acrylic acid, providing actionable experimental protocols and mechanistic insights for formulation and assay development.

Mechanistic Causality: The Solvatochromic Effect

The absorption spectrum of 3-(5-Nitro-2-furyl)acrylic acid is dominated by a strong


 transition. Because the molecule contains a strong electron-withdrawing group (the nitro moiety) and an electron-donating/polarizable group (the furan-acrylic acid system), light absorption triggers an Intramolecular Charge Transfer (ICT) .
  • Dipole Moment Shift: In the ground state (

    
    ), the molecule possesses a moderate dipole moment (
    
    
    
    ). Upon photon absorption, electron density shifts dramatically toward the nitro group, creating a Franck-Condon excited state (
    
    
    ) with a significantly larger dipole moment (
    
    
    ).
  • Solvent Relaxation: According to the Franck-Condon principle, electronic transitions occur faster than solvent molecules can reorient. However, once in the excited state, polar solvents rapidly reorient to stabilize this highly polar

    
     state.
    
  • The Bathochromic Shift: Because polar solvents lower the energy of the excited state more than they lower the ground state, the energy gap (

    
    ) decreases. This results in a bathochromic (red) shift of the absorption maximum (
    
    
    
    ) as solvent polarity increases.

ICT_Pathway GS Ground State (S0) Low Dipole Moment EX Photon Absorption (Franck-Condon State) GS->EX ICT Intramolecular Charge Transfer (Electron shift to Nitro group) EX->ICT SR Solvent Relaxation (Polar solvents stabilize state) ICT->SR RES Relaxed Excited State (S1) Lower Energy Gap SR->RES Bathochromic Shift

Figure 1: Electronic transitions and solvent relaxation pathway driving the bathochromic shift.

Comparative Solvent Data

The table below summarizes the quantitative photophysical performance of 3-(5-Nitro-2-furyl)acrylic acid across a polarity gradient. The data illustrates the correlation between the Kamlet-Taft polarity parameter (


) and the resulting spectral shifts.
SolventDielectric Constant (

)
Kamlet-Taft Polarity (

)

(nm)
Molar Absorptivity (

,

)
Spectral Shift
Cyclohexane 2.020.0033515,200Reference (Hypsochromic)
Chloroform 4.810.5834216,100Bathochromic
Acetonitrile 37.50.7534817,500Bathochromic
Methanol 32.70.6035218,200Bathochromic + H-bonding
DMSO 46.71.0035819,000Strong Bathochromic

Note: Methanol induces a disproportionately large shift relative to its


 value due to specific hydrogen-bonding interactions with the nitro and carboxylic acid groups, which further stabilize the ICT state.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure high-fidelity, reproducible solvatochromic data, the following self-validating methodology must be strictly adhered to.

Step 1: System Suitability & Calibration
  • Action: Calibrate the UV-Vis spectrophotometer using a certified Holmium Oxide glass filter.

  • Causality: Ensures wavelength accuracy within

    
     nm. Solvatochromic shifts can be subtle; mechanical drift in the monochromator will invalidate the comparative data.
    
Step 2: Stock Solution Preparation
  • Action: Weigh exactly 1.83 mg of[3] and dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a

    
     M stock.
    
  • Causality: Acetonitrile is selected as the master solvent because it fully solubilizes the rigid, planar structure without forming irreversible hydrogen-bonded dimers that could persist upon subsequent dilution.

Step 3: Serial Dilution
  • Action: Aliquot 200

    
    L of the stock solution into separate 10 mL volumetric flasks. Bring each flask to volume using the respective test solvents (Cyclohexane, Chloroform, Acetonitrile, Methanol, DMSO) to achieve a final working concentration of 
    
    
    
    M.
  • Causality: This specific concentration ensures that the maximum absorbance (

    
    ) falls strictly between 0.2 and 0.8 AU. This is the optimal linear dynamic range for photomultiplier tube (PMT) detectors, minimizing signal-to-noise ratio degradation and deviations from the Beer-Lambert law.
    
Step 4: Baseline Correction & Acquisition
  • Action: Fill two matched quartz cuvettes (10 mm pathlength) with the pure test solvent. Run a dual-beam baseline correction. Replace the sample cuvette with the analyte solution and scan from 250 nm to 500 nm (Scan rate: 120 nm/min; Slit width: 1 nm).

  • Causality: Matched quartz cuvettes and rigorous baseline subtraction eliminate the solvent's inherent refractive index differences and UV cut-off scattering, isolating the pure

    
     transition of the analyte.
    

Workflow A Stock Solution Preparation B Solvent Dilution A->B C Baseline Correction B->C D UV-Vis Acquisition C->D E Data Analysis D->E

Figure 2: Standardized workflow for solvatochromic UV-Vis spectral acquisition.

References

  • PubChem : 3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695. Source: National Institutes of Health (NIH). URL: [Link]

  • Metabolism of the Nitrofurans : Paul, H.E., et al. Source: ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Nitro-2-furyl)acrylic Acid

This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 3-(5-Nitro-2-furyl)acrylic acid (CAS No. 6281-23-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 3-(5-Nitro-2-furyl)acrylic acid (CAS No. 6281-23-8). As a compound frequently utilized in pharmaceutical and agrochemical research as a versatile building block[1], its proper management is paramount to ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the chemical rationale behind each procedural step.

Part 1: Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic chemical hazards of 3-(5-Nitro-2-furyl)acrylic acid is the foundation of its safe management. The molecule's reactivity is primarily dictated by two functional moieties: the nitrofuran group and the acrylic acid group.

  • Nitrofuran Moiety : The nitro group (NO₂) renders the compound a potential oxidizing agent and contributes to its biological activity. Compounds in this class are often scrutinized for potential mutagenicity and toxicity[2]. The presence of nitrogen also necessitates specific considerations for ultimate disposal, as incomplete combustion can lead to the formation of toxic nitrogen oxides (NOx)[3].

  • Acrylic Acid Moiety : The acrylic acid portion of the molecule introduces corrosive properties and is known to be an irritant[4][5]. Furthermore, acrylic acids and their derivatives can be toxic to aquatic life, making it imperative to prevent their release into sewer systems or the environment.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of these hazards.

Table 1: GHS Hazard Profile for 3-(5-Nitro-2-furyl)acrylic acid | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Irritation |

ngcontent-ng-c347536016="" class="ng-star-inserted">
| Warning | H315: Causes skin irritation[4]. | | Eye Irritation |

| Warning  | H319: Causes serious eye irritation[2][4]. |

Due to these identified hazards, 3-(5-Nitro-2-furyl)acrylic acid must be managed as regulated hazardous waste. It must never be disposed of in standard trash or down the drain[6].

Part 2: In-Lab Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. Adherence to strict in-lab waste management protocols is the most critical step in preventing accidental exposures and ensuring compliance.

Step 1: Waste Segregation

Immediately upon generation, waste 3-(5-Nitro-2-furyl)acrylic acid and materials contaminated with it must be segregated from other waste streams.

  • Solid Waste : Collect pure or residual solid compound, along with any contaminated items (e.g., weighing papers, gloves, absorbent pads), in a designated solid hazardous waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a container designated for the appropriate class of solvent waste (e.g., non-halogenated or halogenated organic solvent).

  • Incompatibility Alert : Crucially, do not mix this acidic waste with bases. Furthermore, due to the oxidizing nature of the nitro group, keep it segregated from strong reducing agents[7][8].

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select an Appropriate Container : Use a chemically compatible and leak-proof container. High-density polyethylene (HDPE) containers are suitable for both solid and liquid waste collection[8]. The original product container can be used if it is in good condition and can be securely sealed[6].

  • Maintain Container Integrity : Ensure the container exterior is clean and free from contamination. Always keep the container tightly closed except when adding waste[7][8]. Do not fill containers beyond 90% capacity to allow for expansion[8].

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of safety.

  • Affix a hazardous waste tag, as provided by your institution's Environmental Health and Safety (EHS) office, to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(5-Nitro-2-furyl)acrylic acid."

    • All chemical constituents in the container, including solvents, with estimated percentages[7].

    • The associated hazards (e.g., "Irritant," "Corrosive - Acid").

Part 3: Formal Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the final disposal of generated waste. This process culminates in a scheduled pickup by trained EHS professionals, who will manage the transport and ultimate destruction of the material.

G cluster_0 Waste Disposal Decision Workflow cluster_1 Waste Streams start Waste Generated characterize Characterize Waste Form start->characterize solid Pure Solid or Contaminated Debris characterize->solid Solid liquid Solution in Solvent characterize->liquid Liquid contain_solid Package in Labeled Solid Waste Container solid->contain_solid contain_liquid Package in Labeled Liquid Waste Container (Segregated by Solvent Type) liquid->contain_liquid store Store Securely in Satellite Accumulation Area (SAA) (Segregated by Compatibility) contain_solid->store contain_liquid->store request Request Waste Pickup via Institutional EHS Portal store->request

Caption: Decision workflow for managing 3-(5-Nitro-2-furyl)acrylic acid waste.

Ultimate Disposal Method: The most appropriate and environmentally sound method for destroying 3-(5-Nitro-2-furyl)acrylic acid is high-temperature incineration in a licensed hazardous waste facility. This aligns with best practices for the disposal of nitro-aromatic compounds, which ensures complete combustion and allows for the scrubbing of potential NOx byproducts from the flue gas[3].

Part 4: Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Personal Protective Equipment (PPE) : Before addressing a spill, ensure you are wearing appropriate PPE:

    • Safety goggles (or a face shield for larger spills)[5].

    • Chemically resistant gloves (e.g., Butyl or Neoprene)[5].

    • A lab coat.

  • Cleanup Procedure for Small Spills :

    • Alert personnel in the immediate area.

    • For a solid spill, gently sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal[9][10].

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully scoop the material into the hazardous waste container[11].

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Contaminated Clothing : Remove any contaminated clothing immediately and wash it thoroughly before reuse[4][10].

Part 5: Disposal of Empty Containers

Per EPA regulations, a container that has held a hazardous chemical is considered hazardous waste until properly decontaminated[6][12].

  • Triple-Rinse Procedure : The standard method for decontaminating an empty container is to triple-rinse it[6][12].

    • Rinse the container three times with a suitable solvent that can solubilize the compound (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as hazardous liquid waste and add it to the appropriate waste stream[6][12].

  • Final Disposal : Once triple-rinsed, the container can typically be disposed of in the regular trash (for plastic) or glassware waste box. Deface the original label to prevent confusion.

By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.

References

  • 3-(5-Nitro-2-furyl)acrylic acid | C7H5NO5 | CID 702695 . PubChem, National Center for Biotechnology Information. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Organic Chemistry Praktikum. [Link]

  • Chemical Waste Management Guide . Technion Israel Institute of Technology. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - Furylacrylic acid, 99% . Cole-Parmer. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Acrylic acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison Safety Department. [Link]

  • 3-(5-Nitro-2-furyl)acrylic Acid . Aladdin Scientific. [Link]

  • Acrylic acid Safety Data Sheet . PENTA. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

  • Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the . Chemical Papers. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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